AZD-1678
Description
Properties
IUPAC Name |
2,3-dichloro-N-(5-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2FN3O3S/c1-20-11-10(15-5-8(14)16-11)17-21(18,19)7-4-2-3-6(12)9(7)13/h2-5H,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSUDJQTTGDPIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1NS(=O)(=O)C2=C(C(=CC=C2)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942137-41-9 | |
| Record name | AZD-1678 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942137419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-dichloro-N-(5-fluoro-3-methoxy-pyrazin-2-yl)benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-1678 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF5M8SYV7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AZD-1678: A Technical Guide to a Potent CCR4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of AZD-1678, a potent and bioavailable antagonist of the C-C chemokine receptor type 4 (CCR4). CCR4 is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory response, particularly in the trafficking of T helper type 2 (Th2) cells.[1] Its natural ligands are the chemokines CCL17 (TARC) and CCL22 (MDC). Due to its involvement in allergic diseases such as asthma and atopic dermatitis, as well as in cancer immunotherapy by modulating regulatory T cell (Treg) migration, CCR4 has emerged as a significant therapeutic target. This document details the mechanism of action, pharmacological data, and experimental protocols related to this compound, offering a comprehensive resource for researchers in the field.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the CCR4 receptor, blocking the binding of its cognate chemokines, CCL17 and CCL22. This inhibition prevents the downstream signaling cascades that lead to cellular responses such as chemotaxis, calcium mobilization, and cell activation.
CCR4 Signaling Pathway
Upon activation by its ligands, CCR4 initiates intracellular signaling primarily through Gαi and Gαq proteins.
-
Gαi Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Gαq Pathway: The Gαq pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.
This signaling ultimately results in the migration of CCR4-expressing cells, such as Th2 lymphocytes, towards a chemokine gradient.
Quantitative Pharmacological Data
This compound was identified through a high-throughput screening of AstraZeneca's compound library.[1] The following tables summarize the reported in vitro potency of this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Ligand | Cell System | pIC50 |
| hCCR4 FMAT Cell Binding | CCL22 | hCCR4-expressing cells | 8.6 |
| hCCR4 FLIPR Calcium Mobilization | CCL22 | hCCR4-expressing cells | 7.0 |
| Human Th2 Cell Chemotaxis | CCL17/CCL22 | Human primary Th2 cells | 6.7 |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Pharmacokinetics and Development Status
While the initial discovery publication mentions that pharmacokinetic profiles of this compound were assessed and deemed suitable for once-daily oral administration, specific quantitative data from these preclinical studies are not publicly available in the reviewed literature.[1] Similarly, there is no publicly available information regarding the progression of this compound into clinical trials or its current development status.
Experimental Protocols
Detailed methodologies for the key assays used to characterize this compound are provided below. These protocols are based on standard methodologies for assessing CCR4 antagonists.
CCR4 Competitive Radioligand Binding Assay
This assay is designed to determine the binding affinity of a test compound to the CCR4 receptor.
Materials:
-
Membrane preparations from cells stably expressing human CCR4.
-
Radioligand (e.g., [¹²⁵I]-CCL17 or [¹²⁵I]-CCL22).
-
Test compound (this compound).
-
Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., 25 mM HEPES, 500 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation fluid and counter.
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in binding buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer.
-
Radioligand at a final concentration close to its Kd.
-
Serial dilutions of this compound or vehicle control.
-
CCR4-expressing cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block agonist-induced intracellular calcium release.
Materials:
-
CCR4-expressing cells (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
CCR4 agonist (e.g., recombinant human CCL22).
-
Test compound (this compound).
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument.
Protocol:
-
Cell Plating: Seed CCR4-expressing cells into the microplates and grow to confluence.
-
Dye Loading: Remove the culture medium and add the dye-loading solution. Incubate for 60 minutes at 37°C.
-
Antagonist Incubation: Wash the cells and add assay buffer containing serial dilutions of this compound or vehicle control. Incubate for 15-30 minutes at room temperature.
-
Calcium Flux Measurement: Place the cell plate in the FLIPR instrument. Record a baseline fluorescence reading.
-
Agonist Addition: The instrument automatically adds a pre-determined concentration of CCL22 (typically EC80) to each well.
-
Data Acquisition: Continue to record the fluorescence signal for 1-3 minutes to capture the peak calcium response.
-
Data Analysis: Calculate the change in fluorescence intensity and plot against the concentration of this compound to determine the IC50 value.
Th2 Cell Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the migration of primary Th2 cells towards a chemokine gradient.
Materials:
-
Human primary Th2 cells.
-
Chemotaxis buffer (e.g., RPMI 1640 with 1% BSA).
-
CCR4 agonist (e.g., recombinant human CCL17 or CCL22).
-
Test compound (this compound).
-
Transwell inserts (e.g., 5 µm pore size).
-
24-well companion plates.
-
Cell viability/counting reagent (e.g., Calcein-AM or a cell counter).
Protocol:
-
Cell Preparation: Isolate and culture human primary Th2 cells. On the day of the assay, resuspend the cells in chemotaxis buffer.
-
Antagonist Pre-incubation: Incubate the Th2 cells with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add chemotaxis buffer containing the CCR4 agonist to the lower wells of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Quantification of Migration:
-
Remove the Transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber using a cell counter or by measuring the fluorescence of Calcein-AM-labeled cells.
-
-
Data Analysis: Plot the percentage of inhibition of cell migration against the concentration of this compound to determine the IC50 value.
Conclusion
This compound is a potent, orally bioavailable small molecule antagonist of the CCR4 receptor. The data presented in this guide demonstrate its ability to effectively block CCR4-mediated signaling and cellular functions in vitro. While detailed pharmacokinetic and clinical development data are not publicly available, the provided information on its mechanism of action, in vitro pharmacology, and associated experimental protocols serves as a valuable technical resource for researchers and professionals in the fields of drug discovery and immunology. Further investigation into the in vivo efficacy and safety profile of this compound would be necessary to fully elucidate its therapeutic potential.
References
The Discovery and Preclinical Development of AZD-1678: A CCR4 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide details the discovery and preclinical development of AZD-1678, a potent and bioavailable antagonist of the C-C chemokine receptor 4 (CCR4). The information presented is synthesized from publicly available scientific literature and is intended for an audience of researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound is a small molecule, aminopyrazine sulfonamide derivative identified by AstraZeneca as a potent antagonist of the CCR4 receptor. The discovery program was initiated to identify therapeutic agents for allergic inflammatory diseases, such as asthma, by targeting the trafficking of Th2 lymphocytes. This compound emerged from a high-throughput screening campaign followed by a rigorous lead optimization process. While demonstrating promising preclinical activity, there is no publicly available evidence to suggest that this compound has advanced into clinical trials. This document provides a comprehensive overview of its discovery, mechanism of action, preclinical pharmacology, and the experimental methodologies employed in its evaluation.
Discovery and Lead Optimization
The discovery of this compound began with a high-throughput screen (HTS) of approximately 29,000 compounds from the AstraZeneca Mixed Chemokine Receptor Antagonist Compound library.[1] This screening effort identified N-(5-bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide (compound 1 ) as a promising hit with a pIC50 of 7.2 in a human CCR4 (hCCR4) cell binding assay.[1][2] Compound 1 exhibited a favorable lead-like profile, providing a solid foundation for a lead optimization program.[1][2]
The subsequent lead optimization phase focused on improving potency and pharmacokinetic properties, particularly addressing high plasma protein binding.[2] This involved systematic exploration of the pyrazine ring's 3- and 5-positions.[2] These efforts culminated in the identification of this compound (compound 49 in the discovery publication), which demonstrated a significantly improved profile over the initial hit.[2]
Drug Discovery Workflow
The logical progression from initial screening to the identification of candidate compounds is illustrated in the following workflow diagram.
Mechanism of Action and Signaling Pathway
This compound functions as a CCR4 receptor antagonist. The CCR4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on Th2 lymphocytes.[1] Its endogenous ligands are the chemokines CCL17 (TARC) and CCL22 (MDC).[1] The binding of these chemokines to CCR4 initiates a signaling cascade that leads to cell activation and chemotaxis, which is the directed migration of cells.[1] In the context of allergic inflammation, this process is responsible for the recruitment of Th2 cells to sites of inflammation, such as the lungs in asthma.[1] By blocking the binding of CCL17 and CCL22 to CCR4, this compound inhibits this signaling pathway, thereby preventing the migration of Th2 cells and mitigating the inflammatory response.[3]
CCR4 Signaling Pathway
The following diagram illustrates the CCR4 signaling pathway and the inhibitory action of this compound.
Preclinical Data
The lead optimization program yielded this compound (compound 49 ) with a potent inhibitory activity against the hCCR4 receptor, demonstrating a pIC50 of 8.6.[4] The following tables summarize the key quantitative data from the preclinical evaluation of this compound and its precursors.
In Vitro Potency and Physicochemical Properties
| Compound | hCCR4 Binding pIC50[2] | Calculated LogP[2] | Human Plasma Protein Binding (%)[2] |
| 1 (Hit) | 7.2 | 3.5 | >99.9 |
| 17 | 8.3 | 3.5 | >99.9 |
| 49 (this compound) | 8.6 | 2.5 | 98.8 |
Pharmacokinetic Profile in Rats
| Compound | Clearance (mL/min/kg)[2] | Volume of Distribution (L/kg)[2] | Half-life (h)[2] | Oral Bioavailability (%)[2] |
| 49 (this compound) | 10 | 1.8 | 2.0 | 48 |
Experimental Protocols
hCCR4 FMAT Cell Binding Assay
The primary assay used for high-throughput screening and determination of inhibitory potency was a fluorescent microvolume assay technology (FMAT) cell binding assay.[1]
-
Cell Line: A stable cell line expressing the human CCR4 receptor was used.
-
Labeled Ligand: A fluorescently labeled CCL22 chemokine was used as the ligand.
-
Principle: The assay measures the binding of the labeled CCL22 to the CCR4 receptors on the surface of the cells. In the presence of a competing antagonist like this compound, the binding of the fluorescent ligand is inhibited, leading to a decrease in the fluorescence signal.
-
Procedure:
-
Cells expressing hCCR4 were incubated with varying concentrations of the test compound.
-
Fluorescently labeled CCL22 was added to the mixture.
-
After an incubation period to allow for binding equilibrium, the fluorescence intensity was measured using an FMAT plate reader.
-
The concentration of the test compound that inhibits 50% of the labeled ligand binding (IC50) was determined from the dose-response curve. The pIC50 is the negative logarithm of the IC50 value.
-
In Vivo Ovalbumin-Sensitized Rat Model of Allergic Inflammation
The anti-inflammatory effects of the lead compounds were evaluated in an in vivo model of allergic lung inflammation.[5]
-
Animal Model: Brown-Norway rats were sensitized to the allergen ovalbumin.[5]
-
Dosing: Sensitized rats were orally administered the test compound (e.g., AZD-2098, a close analog of this compound) or vehicle.[5] Dosing was performed 1 hour prior to antigen challenge and every 12 hours thereafter.[5]
-
Antigen Challenge: The sensitized rats were challenged with an aerosol of ovalbumin to induce an allergic inflammatory response in the lungs.
-
Endpoint Analysis: 96 hours post-challenge, the animals were euthanized, and lung tissue was collected for histopathological examination.[5] The efficacy of the compound was determined by the dose-dependent reduction in inflammatory markers, such as alveolitis and leukocyte trafficking.[5]
Development Status
This compound was identified as a preclinical candidate by AstraZeneca.[1] However, there is no publicly available information from clinical trial registries or subsequent publications to indicate that it has been advanced into human clinical trials. The related compound, AZD-2098, was licensed to Cancer Research UK in 2013 for the potential treatment of kidney cancer, but no further development has been reported.[1] This suggests that the clinical development of this series of CCR4 antagonists may have been discontinued.
References
- 1. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of AZD-2098 and this compound, Two Potent and Bioavailable CCR4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biospace.com [biospace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of AZD-2098 and this compound, Two Potent and Bioavailable CCR4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to AZD-1678: A Potent and Selective CCR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD-1678 is a potent, selective, and orally bioavailable small molecule antagonist of the C-C chemokine receptor 4 (CCR4). This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and its role as a CCR4 antagonist. Detailed experimental protocols for key biological assays and a summary of the relevant signaling pathways are presented to support further research and development efforts.
Chemical Structure and Properties
This compound, with the chemical name 2,3-dichloro-N-(5-fluoro-3-methoxy-2-pyrazinyl)benzenesulfonamide, is a key compound in the study of CCR4-mediated signaling.[1] Its development originated from a high-throughput screening hit, N-(5-bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide, which was identified from the AstraZeneca compound library.
Chemical Structure:
Image Source: MedChemExpress
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2,3-dichloro-N-(5-fluoro-3-methoxy-2-pyrazinyl)benzenesulfonamide | [1] |
| Molecular Formula | C₁₁H₈Cl₂FN₃O₃S | [1] |
| Molecular Weight | 352.17 g/mol | [1] |
| CAS Number | 942137-41-9 | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Purity | >98% | [1] |
| Solubility | DMSO: 100 mg/mL (283.95 mM) | [1] |
| SMILES | O=S(C1=CC=CC(Cl)=C1Cl)(NC2=NC=C(F)N=C2OC)=O | [1] |
| pIC₅₀ | 8.6 | [1] |
| Storage | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [1] |
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results, the general synthesis of substituted benzenesulfonamide analogues involves the reaction of a substituted aniline with a benzenesulfonyl chloride derivative, followed by further modifications. For instance, the synthesis of similar compounds has been described involving a Sandmeyer reaction to form a benzenesulfonyl chloride, which is then reacted with an appropriate amine.
Mechanism of Action and Signaling Pathways
This compound functions as a potent and selective antagonist of the CCR4 receptor. CCR4 is a G protein-coupled receptor (GPCR) primarily expressed on T helper type 2 (Th2) cells and regulatory T cells (Tregs).[2] Its endogenous ligands are the chemokines CCL17 (TARC) and CCL22 (MDC).[2] The binding of these ligands to CCR4 initiates downstream signaling cascades that are crucial for the migration of these immune cells to sites of inflammation and tumors.[3][4]
By blocking the binding of CCL17 and CCL22 to CCR4, this compound inhibits the signaling pathways that lead to chemotaxis. This has significant implications for the treatment of various diseases where the infiltration of Th2 and Treg cells plays a pathological role, such as in allergic inflammatory diseases and cancer.[2][3]
The signaling pathway initiated by CCR4 activation is multifaceted. The G protein-dependent pathway, typically involving Gαi, leads to the inhibition of adenylyl cyclase and activation of downstream effectors like the PI3K/Akt pathway, culminating in chemotaxis.[2] Additionally, a β-arrestin-dependent pathway can be initiated, leading to receptor internalization and desensitization, as well as scaffolding of other signaling molecules.[2]
Caption: Simplified CCR4 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for key assays used to characterize CCR4 antagonists like this compound.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a compound for its target receptor.[2]
Objective: To determine the binding affinity (Ki) of this compound for the CCR4 receptor.
Materials:
-
Membrane preparations from CCR4-expressing cells.
-
Radiolabeled CCR4 ligand (e.g., [¹²⁵I]-CCL22).
-
Unlabeled CCR4 ligand for determining non-specific binding.
-
This compound.
-
Binding Buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Glass fiber filter mats.
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the CCR4-expressing cell membranes, radiolabeled ligand, and varying concentrations of this compound in the binding buffer. Include control wells with no antagonist (total binding) and wells with an excess of unlabeled ligand (non-specific binding).
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value, which can then be used to calculate the Ki.
Calcium Mobilization Assay
This cell-based functional assay measures the increase in intracellular calcium concentration following GPCR activation.[1][5][6]
Objective: To assess the antagonist activity of this compound by measuring its ability to inhibit ligand-induced calcium flux.
Materials:
-
CCR4-expressing cells (e.g., HEK293 cells stably expressing CCR4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
CCR4 ligand (e.g., CCL22).
-
This compound.
-
Assay buffer.
-
Fluorescence plate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the CCR4-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 1-2 hour incubation at 37°C.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period.
-
Ligand Stimulation and Measurement: Place the plate in the fluorescence plate reader. Inject the CCR4 ligand (e.g., CCL22) into the wells and simultaneously measure the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Determine the inhibitory effect of this compound by comparing the calcium response in the presence of the antagonist to the response with the ligand alone.
Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.[7][8][9]
Objective: To evaluate the efficacy of this compound in blocking the chemotaxis of CCR4-expressing cells.
Materials:
-
CCR4-expressing cells (e.g., primary Th2 cells or a CCR4+ cell line).
-
Transwell inserts (with appropriate pore size, e.g., 5 µm).
-
24-well companion plates.
-
Chemoattractant (e.g., CCL22).
-
This compound.
-
Assay buffer (e.g., RPMI 1640 with 1% BSA).
-
Cell counting method (e.g., hemocytometer, automated cell counter, or a fluorescent dye like Calcein-AM).
Procedure:
-
Assay Setup: Place the assay buffer containing the chemoattractant in the lower wells of the 24-well plate.
-
Cell Preparation: Resuspend the CCR4-expressing cells in the assay buffer. Pre-incubate the cells with varying concentrations of this compound.
-
Cell Addition: Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for several hours at 37°C to allow for cell migration.
-
Quantification of Migration: Count the number of cells that have migrated to the lower chamber. This can be done by directly counting the cells or by lysing the cells and measuring the fluorescence of a pre-loaded dye.
-
Data Analysis: Determine the percentage of inhibition of chemotaxis by comparing the number of migrated cells in the presence of this compound to the number of migrated cells in the control (chemoattractant alone).
Caption: A typical workflow for the discovery of GPCR antagonists.
Conclusion
This compound is a valuable research tool for investigating the role of the CCR4 receptor in various physiological and pathological processes. Its high potency and selectivity make it a suitable candidate for further preclinical and clinical investigation. The experimental protocols and pathway information provided in this guide are intended to facilitate the ongoing research and development of CCR4-targeted therapies.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. cusabio.com [cusabio.com]
- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. timothyspringer.org [timothyspringer.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
AZD-1678 Target Validation in Allergic Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-1678 is a potent and bioavailable antagonist of the C-C chemokine receptor 4 (CCR4).[1][2] This document provides a technical overview of the target validation for this compound in the context of allergic inflammation, focusing on its mechanism of action, preclinical data, and the key experimental protocols used for its characterization. Allergic inflammation is a key driver of diseases such as asthma and allergic rhinitis, and is characterized by a T-helper 2 (Th2) cell-dominant immune response.
The Role of CCR4 in Allergic Inflammation
CCR4 is a G protein-coupled receptor (GPCR) that is preferentially expressed on Th2 lymphocytes.[3][4] Its primary endogenous ligands are the chemokines CCL17 (TARC) and CCL22 (MDC).[1] The interaction between these chemokines and CCR4 is crucial for the recruitment of Th2 cells to sites of allergic inflammation, such as the airways in asthma.[5][6] Elevated levels of CCL17 and CCL22 have been observed in the lungs of individuals with asthma following allergen exposure, highlighting the importance of the CCR4 signaling axis in the pathogenesis of allergic diseases.[1] By blocking this interaction, CCR4 antagonists like this compound can potentially inhibit the infiltration of Th2 cells and the subsequent inflammatory cascade.
Quantitative Data: Potency of this compound
The potency of this compound as a CCR4 antagonist has been determined through in vitro assays. The following table summarizes the available quantitative data.
| Compound | Target | Assay Type | pIC50 | Reference |
| This compound | hCCR4 | Radioligand Binding Assay | 8.6 | [1][7] |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Experimental Protocols
Detailed experimental protocols for the specific validation of this compound are not publicly available. However, the following sections describe standard, widely accepted methodologies for the key assays used to characterize CCR4 antagonists.
Calcium Mobilization Assay
This assay is used to determine the functional antagonism of a compound by measuring its ability to block the increase in intracellular calcium concentration induced by a CCR4 agonist.
Principle: CCR4 activation by its ligands (CCL17 or CCL22) leads to the activation of the Gαq protein pathway, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ can be detected using calcium-sensitive fluorescent dyes.
Generalized Protocol:
-
Cell Culture: CCR4-expressing cells (e.g., CHO-K1 cells stably transfected with human CCR4, or primary human Th2 cells) are cultured to an appropriate density in 96-well or 384-well microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer containing probenecid (to prevent dye leakage) for 1 hour at 37°C.
-
Compound Incubation: The dye-loaded cells are washed and then incubated with varying concentrations of this compound or a vehicle control for 15-30 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: The microplate is placed in a fluorescence plate reader (e.g., a FLIPR® instrument). A baseline fluorescence reading is taken, followed by the addition of a CCR4 agonist (e.g., CCL22 at a concentration that elicits a submaximal response, such as EC80). The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced calcium response. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
Principle: The chemotactic response of CCR4-expressing cells towards a gradient of CCL17 or CCL22 is measured using a transwell system. The transwell insert contains a porous membrane that allows cells to migrate from the upper chamber to the lower chamber, where the chemoattractant is present. An effective CCR4 antagonist will block this migration.
Generalized Protocol:
-
Cell Preparation: CCR4-expressing cells (e.g., primary human Th2 cells or a CCR4+ T cell line) are harvested, washed, and resuspended in a serum-free medium at a concentration of 1-2 x 10^6 cells/mL.
-
Compound Pre-incubation: The cell suspension is incubated with various concentrations of this compound or a vehicle control for 30-60 minutes at 37°C.
-
Assay Setup: A solution containing the chemoattractant (e.g., 10 nM CCL22) is added to the lower wells of a 24-well or 96-well transwell plate. A negative control well with medium alone is also included. The transwell inserts (with a pore size appropriate for the cell type, typically 3-5 µm) are placed into the wells.
-
Cell Seeding: 100 µL of the pre-incubated cell suspension is added to the top chamber of each insert.
-
Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
Quantification of Migration: After incubation, the number of cells that have migrated to the lower chamber is quantified. This can be done by:
-
Directly counting the cells in the lower chamber using a hemocytometer or an automated cell counter.
-
Lysing the migrated cells and quantifying a cellular component, such as ATP (using a luminescent assay) or a fluorescent dye that was pre-loaded into the cells.
-
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the number of migrated cells in the presence of the chemoattractant. The IC50 value is determined from the concentration-response curve.
Visualizations
Signaling Pathway
Caption: CCR4 signaling pathway and the inhibitory action of this compound.
Experimental Workflows
Caption: Workflow for the Calcium Mobilization Assay.
Caption: Workflow for the Chemotaxis Assay.
Conclusion
The available preclinical data strongly support the validation of CCR4 as a therapeutic target in allergic inflammation and position this compound as a potent antagonist of this receptor. The inhibitory activity of this compound on CCR4-mediated signaling and cell migration, as determined by standard in vitro assays, provides a solid rationale for its potential therapeutic utility in Th2-driven diseases like asthma and allergic rhinitis. Further investigation through in vivo preclinical models of allergic inflammation and subsequent clinical trials would be necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. Discovery of AZD-2098 and this compound, Two Potent and Bioavailable CCR4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of AZD-2098 and this compound, Two Potent and Bioavailable CCR4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CC Chemokine Receptor 4 (CCR4) in human allergen-induced late nasal responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A degradatory fate for CCR4 suggests a primary role in Th2 inflammation [pubmed.ncbi.nlm.nih.gov]
- 5. Contribution of CCR4 and CCR8 to antigen-specific Th2 cell trafficking in allergic pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - The C-C chemokine receptors CCR4 and CCR8 identify airway T cells of allergen-challenged atopic asthmatics [jci.org]
- 7. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Role of CCR4 in Th2 Lymphocyte Trafficking
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the C-C chemokine receptor 4 (CCR4) and its critical role in mediating the migration of T helper 2 (Th2) lymphocytes. Th2 cells are pivotal in orchestrating allergic inflammatory responses, and their recruitment to specific tissues is a key pathogenic step in diseases such as asthma and atopic dermatitis.[1][2] Understanding the mechanisms governing Th2 trafficking, particularly the CCR4 axis, is paramount for the development of novel therapeutic interventions.
Introduction to CCR4 and its Ligands
CCR4, also known as CD194, is a G-protein coupled receptor (GPCR) predominantly expressed on specific leukocyte subsets, most notably Th2 cells, regulatory T cells (Tregs), and skin-homing T cells.[3][4] Its function is primarily to direct the migration of these cells to sites of inflammation in response to gradients of its specific chemokine ligands.
The primary ligands for CCR4 are:
-
CCL17 (Thymus and Activation-Regulated Chemokine, TARC): Produced by antigen-presenting cells (APCs) like dendritic cells and monocytes, particularly under Th2-polarizing conditions.[5][6]
-
CCL22 (Macrophage-Derived Chemokine, MDC): Also secreted by APCs and is a potent chemoattractant for CCR4-expressing cells.[5][6]
Both CCL17 and CCL22 are found at elevated levels in the airways of asthmatics following allergen exposure, highlighting their importance in disease pathology.[7][8]
Table 1: CCR4 Ligands and Their Characteristics
| Ligand | Alternative Name | Primary Cellular Sources | Receptor | Key Role in Th2 Biology |
|---|---|---|---|---|
| CCL17 | TARC | Dendritic Cells, Monocytes, Keratinocytes | CCR4 | Chemoattraction of Th2 cells to inflammatory sites[5][7] |
| CCL22 | MDC | Dendritic Cells, Macrophages, B-cells | CCR4 | Potent chemoattraction and recruitment of Th2 and Treg cells[1][5] |
Preferential Expression of CCR4 on Th2 Lymphocytes
A defining feature of the CCR4 axis is the receptor's selective expression on Th2-polarized lymphocytes compared to their Th1 counterparts. While Th1 cells, which drive cell-mediated immunity, preferentially express chemokine receptors like CXCR3 and CCR5, Th2 cells are characterized by high surface expression of CCR4 and, to a lesser extent, CCR8.[7] This differential expression is a key factor in ensuring that the appropriate T cell subset is recruited to a specific type of inflammatory environment.
Studies have shown that a significant percentage of IL-4 producing Th2 cells express CCR4. This selective expression is crucial for their recruitment from draining lymph nodes into inflamed tissues like the allergic lung.[9]
Table 2: Quantitative Data on CCR4 Expression and Function
| Parameter | Finding | Species/Model | Source |
|---|---|---|---|
| CCR4 Expression on IL-4 producing Th2 cells | ~62% (± 8%) | Murine (in vitro generated) | [9] |
| CCR4 Expression on antigen-specific Th2 cells in BAL fluid | ~53% (± 5%) | Murine (in vivo) | [9] |
| Trafficking defect in CCR4-deficient Th2 cells | ~50% reduction in accumulation in lung and airways | Murine (adoptive transfer model) | [9] |
| CCR4 Expression on circulating CD4+ T-cells | ~30% | Human | [8] |
The CCR4 Signaling Pathway
Upon binding of CCL17 or CCL22, CCR4 initiates a cascade of intracellular signaling events that culminate in cellular chemotaxis. As a GPCR, its signaling is primarily mediated through heterotrimeric G proteins, but also involves β-arrestin-dependent pathways.[1][10]
-
G-protein Coupling: CCR4 couples predominantly to Gαi proteins. Ligand binding causes the dissociation of the Gαi subunit from the Gβγ dimer.[1]
-
Downstream Effectors:
-
The free Gβγ subunit activates Phosphoinositide 3-kinase (PI3K), a critical step for chemotaxis.[1][11]
-
Gαi inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[10]
-
Activation of Phospholipase C (PLC) by Gαq (in some contexts) or Gβγ leads to the generation of inositol triphosphate (IP3), which induces the release of intracellular calcium stores (Ca²⁺).[10]
-
-
β-Arrestin Pathway: Ligand binding, particularly by CCL22, can also promote the recruitment of β-arrestin 2.[12][13] This not only leads to receptor desensitization and internalization but can also mediate G-protein-independent signaling, contributing to chemotaxis through effectors like p38 MAPK and ROCK.[12]
CCR4's Role in Th2-Mediated Allergic Inflammation
The CCR4/ligand axis is a central driver of Th2 cell accumulation in allergic diseases. In a typical allergic response, exposure to an allergen leads to the activation of dendritic cells (DCs) in the tissue, which then migrate to draining lymph nodes to prime naive T cells, promoting their differentiation into Th2 effector cells. These newly differentiated, CCR4-expressing Th2 cells then exit the lymph node and are recruited back to the site of allergen exposure, guided by the CCL17 and CCL22 secreted by local APCs and epithelial cells.[7] This recruitment is essential for the development of hallmark features of allergic inflammation. Disruption of this trafficking step has been shown to decrease Th2 cytokine levels, airway eosinophilia, and mucus production in murine models.[9]
Key Experimental Protocols
The study of CCR4-mediated trafficking relies on several core experimental techniques. Detailed below are methodologies for essential in vitro and in vivo assays.
This assay quantitatively measures the directed migration of Th2 cells toward a chemokine gradient.
Principle: Cells are placed in the upper chamber of a Transwell insert, which contains a porous membrane. The lower chamber contains the chemokine of interest (e.g., CCL22). Cells that migrate through the pores toward the chemokine are quantified.[10][12]
Detailed Methodology:
-
Cell Preparation:
-
Culture CCR4-expressing cells (e.g., in vitro polarized primary murine or human Th2 cells, or a cell line like HUT78) to a density of 1-2 x 10⁶ cells/mL.[10]
-
On the day of the assay, harvest cells and wash with serum-free assay buffer (e.g., RPMI 1640 with 1% BSA).[10]
-
Resuspend cells in assay buffer at a final concentration of 1 x 10⁷ cells/mL.[12]
-
-
Assay Setup:
-
Use 24-well plates with Transwell inserts (typically 5 µm pore size for lymphocytes).[10][14]
-
Add 600 µL of assay buffer containing various concentrations of recombinant CCL17 or CCL22 (e.g., 0.1-100 nM) to the lower wells of the 24-well plate. Include a buffer-only well as a negative control for chemokinesis.[12]
-
If testing an antagonist, pre-incubate the cell suspension with the compound for 30 minutes at 37°C before adding them to the insert.[12]
-
Carefully place the Transwell inserts into the wells.
-
Add 100 µL of the prepared cell suspension (1 x 10⁶ cells) to the top chamber of each insert.[12]
-
-
Incubation:
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell inserts.
-
Collect the cells from the lower chamber.
-
Quantify the number of migrated cells using a cell counter, flow cytometry (by acquiring events for a fixed time), or a fluorescence-based method after labeling cells with a dye like Calcein-AM.[10]
-
-
Data Analysis:
-
Calculate the "percentage directed migration" by subtracting the number of cells that migrated to media alone from the number that migrated toward the chemokine, dividing by the total number of input cells, and multiplying by 100.[12]
-
For antagonist studies, calculate the percent inhibition relative to the chemokine-only control and determine the IC₅₀ value using non-linear regression.[15]
-
Principle: This method uses fluorescently-labeled antibodies to identify and quantify the percentage of cells in a population that express CCR4 on their surface.
Detailed Methodology:
-
Cell Preparation: Prepare a single-cell suspension from peripheral blood (PBMCs), cultured T cells, or digested tissue (e.g., bronchoalveolar lavage fluid).
-
Fc Block: Incubate cells with an Fc receptor blocking antibody to prevent non-specific antibody binding.
-
Surface Staining:
-
Incubate cells with a cocktail of fluorescently-conjugated monoclonal antibodies. A typical panel for identifying Th2 cells would include:
-
Anti-CD3 (T cell marker)
-
Anti-CD4 (Helper T cell marker)
-
Anti-CCR4 (e.g., conjugated to PE or APC)
-
-
Stain on ice for 30 minutes, protected from light.
-
-
Wash: Wash cells twice with FACS buffer (e.g., PBS with 2% FBS) to remove unbound antibodies.
-
Intracellular Staining (Optional, for IL-4):
-
Fix and permeabilize the cells using a commercial kit (e.g., Cytofix/Cytoperm).
-
Incubate with a fluorescently-conjugated anti-IL-4 antibody.
-
Wash cells as before.
-
-
Data Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer. Be sure to include appropriate controls (unstained cells, isotype controls, and fluorescence-minus-one controls).
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Sequentially gate on CD3+ and then CD4+ T cells.
-
Within the CD4+ gate, quantify the percentage of cells that are positive for CCR4.[9]
-
Conclusion: CCR4 as a Therapeutic Target
The selective expression of CCR4 on Th2 lymphocytes and its undeniable role in their recruitment to sites of allergic inflammation make it a highly attractive target for therapeutic intervention.[1] Blockade of the CCR4 pathway offers a strategy to specifically inhibit the accumulation of pathogenic Th2 cells in tissues like the lungs and skin, thereby preventing the downstream inflammatory cascade.[16][17] While initial studies in some animal models yielded conflicting results, humanized models of asthma have provided strong proof-of-concept that CCR4 blockade can abolish key features of the disease, including airway eosinophilia, mucus production, and bronchial hyperreactivity.[16][18] The development of small molecule antagonists and monoclonal antibodies against CCR4 continues to be an active area of research, holding significant promise for the treatment of asthma, atopic dermatitis, and other Th2-mediated diseases.[19][20][21]
References
- 1. atsjournals.org [atsjournals.org]
- 2. CCR4 Is Critically Involved in Skin Allergic Inflammation of BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR4 and its ligands: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Selective recruitment of CCR4-bearing Th2 cells toward antigen-presenting cells by the CC chemokines thymus and activation-regulated chemokine and macrophage-derived chemokine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JCI - The C-C chemokine receptors CCR4 and CCR8 identify airway T cells of allergen-challenged atopic asthmatics [jci.org]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Contribution of CCR4 and CCR8 to antigen-specific Th2 cell trafficking in allergic pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. CCR4 C-C motif chemokine receptor 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. atsjournals.org [atsjournals.org]
- 13. Systematic Assessment of Chemokine Signaling at Chemokine Receptors CCR4, CCR7 and CCR10 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. Blockade of CCR4 in a humanized model of asthma reveals a critical role for DC-derived CCL17 and CCL22 in attracting Th2 cells and inducing airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Selective down-regulation of Th2 cell-mediated airway inflammation in mice by pharmacological intervention of CCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CCR4 blockade does not inhibit allergic airways inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What are CCR4 antagonists and how do they work? [synapse.patsnap.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Antagonists of CCR4 as immunomodulatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD-1678: A Technical Guide for Researchers in Asthma and Allergic Rhinitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-1678 is a potent, orally bioavailable antagonist of the C-C chemokine receptor 4 (CCR4).[1][2][3] Developed by AstraZeneca, this small molecule has been investigated for its potential therapeutic role in diseases characterized by the infiltration of Th2 lymphocytes, such as asthma and allergic rhinitis.[1] CCR4 is the receptor for the chemokines CCL17 (TARC) and CCL22 (MDC), which are crucial for the recruitment of Th2 cells to sites of allergic inflammation.[1][4] By blocking this interaction, this compound represents a targeted approach to mitigating the underlying inflammatory cascade in these conditions. This technical guide provides a comprehensive overview of the available preclinical data and relevant experimental protocols for the investigation of this compound and other CCR4 antagonists in the context of asthma and allergic rhinitis research.
Core Compound Data
| Parameter | Value | Reference |
| Target | C-C Chemokine Receptor 4 (CCR4) | [1][2] |
| Mechanism of Action | Receptor Antagonist | [1][3] |
| Potency (pIC50) | 8.6 | [2] |
| Chemical Name | N-(5-Bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide | [3][4] |
| Developer | AstraZeneca | [1][3] |
| Therapeutic Areas of Interest | Asthma, Allergic Rhinitis | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CCR4 signaling pathway and a general experimental workflow for evaluating a CCR4 antagonist.
Caption: CCR4 Signaling Pathway and Site of this compound Action.
Caption: General Experimental Workflow for a CCR4 Antagonist.
Experimental Protocols
High-Throughput Screening (HTS) for CCR4 Antagonists
The initial identification of lead compounds for the CCR4 antagonist program, which led to this compound, was performed using a high-throughput screen.[1]
-
Assay Type: Fluorescent Microvolume Assay Technology (FMAT) cell binding assay.[1]
-
Principle: This assay measures the binding of a fluorescently labeled CCR4 ligand (e.g., CCL22) to cells expressing the human CCR4 receptor.[1] Compounds that inhibit this binding are identified as potential antagonists.
-
Cell Line: A cell line stably expressing the human CCR4 receptor.
-
Labeled Ligand: Fluorescently labeled CCL22.
-
Procedure Outline:
-
Dispense CCR4-expressing cells into microtiter plates.
-
Add test compounds from a chemical library (in the case of this compound, the AstraZeneca compound bank was used).[3][4]
-
Add the fluorescently labeled CCL22.
-
Incubate to allow for binding.
-
Read the plates using an FMAT instrument, which detects the fluorescence intensity associated with cells that have bound the labeled ligand.
-
A decrease in fluorescence intensity in the presence of a test compound indicates inhibition of ligand binding.
-
In Vitro Chemotaxis Assay
To assess the functional antagonism of CCR4, a chemotaxis assay is a crucial in vitro experiment.
-
Apparatus: Boyden chamber or Transwell inserts (5 µm pore size).
-
Cells: CCR4-expressing cells, such as Th2 lymphocytes or a suitable cell line.
-
Chemoattractant: Recombinant human CCL17 or CCL22.
-
Procedure Outline:
-
Place the chemoattractant in the lower chamber of the Boyden chamber or Transwell plate.
-
Pre-incubate the CCR4-expressing cells with varying concentrations of this compound or vehicle control.
-
Add the pre-incubated cells to the upper chamber (the Transwell insert).
-
Incubate for a sufficient time to allow for cell migration (typically 2-4 hours).
-
Remove the insert and count the number of cells that have migrated to the lower chamber. This can be done by cell counting, fluorescent labeling, or other quantification methods.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound.
-
In Vivo Murine Model of Allergic Rhinitis
While specific in vivo data for this compound in allergic rhinitis models is not publicly available, a general protocol for evaluating a CCR4 antagonist in such a model is as follows.[5]
-
Animal Model: BALB/c mice.[5]
-
Sensitization: Sensitize mice by intraperitoneal injection of ovalbumin (OVA) with an adjuvant such as alum.[5]
-
Challenge: Challenge the sensitized mice by intranasal administration of OVA.[5]
-
Treatment: Administer this compound or vehicle control intranasally or orally prior to the OVA challenge.[5]
-
Endpoints:
-
Symptom Scoring: Observe and score the frequency of sneezing and nasal rubbing.
-
Histology: Collect nasal tissues for histological analysis to assess inflammatory cell infiltration (e.g., eosinophils).
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Analyze BAL fluid for cell counts (total and differential) and cytokine levels (e.g., IL-4, IL-5, IL-13).
-
Serum IgE: Measure total and OVA-specific IgE levels in the serum.
-
In Vivo Murine Model of Asthma
Similar to allergic rhinitis, a murine model of asthma can be used to evaluate the efficacy of CCR4 antagonists.
-
Animal Model: BALB/c mice.
-
Sensitization and Challenge: Similar to the allergic rhinitis model, sensitize with intraperitoneal OVA and alum, followed by repeated OVA aerosol challenge to induce an asthmatic phenotype.
-
Treatment: Administer this compound or vehicle control (e.g., orally) before the OVA challenges.
-
Endpoints:
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to a bronchoconstrictor agent (e.g., methacholine) using techniques like whole-body plethysmography.
-
BAL Fluid Analysis: Assess inflammatory cell infiltration (especially eosinophils) and Th2 cytokine levels in the BAL fluid.
-
Lung Histology: Examine lung tissue sections for peribronchial and perivascular inflammation, goblet cell hyperplasia, and mucus production.
-
Serum IgE: Quantify total and OVA-specific IgE levels.
-
Conclusion and Future Directions
This compound is a potent CCR4 antagonist that showed promise in early preclinical development. The rationale for its use in asthma and allergic rhinitis is strong, given the established role of the CCR4-CCL17/CCL22 axis in Th2 cell recruitment. While detailed in vivo efficacy data and clinical trial information for this compound in these indications are not publicly available, the experimental protocols outlined in this guide provide a framework for the continued investigation of this and other CCR4 antagonists. Future research should aim to elucidate the in vivo efficacy of such compounds in well-characterized animal models of allergic airway disease and, if successful, progress to clinical evaluation to determine their therapeutic potential in human patients.
References
- 1. Discovery of AZD-2098 and this compound, Two Potent and Bioavailable CCR4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of AZD-2098 and this compound, Two Potent and Bioavailable CCR4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CC Chemokine Receptor 4 (CCR4) in human allergen-induced late nasal responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An antagonist for CCR4 alleviates murine allergic rhinitis by intranasal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of AZD-1678: A Potent and Bioavailable CCR4 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-1678 is a potent, orally bioavailable antagonist of the C-C chemokine receptor type 4 (CCR4). This receptor and its ligands, CCL17 (TARC) and CCL22 (MDC), play a significant role in the trafficking of T helper type 2 (Th2) cells and regulatory T cells (Tregs).[1] The infiltration of these immune cells is implicated in the pathogenesis of various inflammatory diseases and the suppression of anti-tumor immunity. Consequently, antagonism of CCR4 represents a promising therapeutic strategy in immunology and oncology. This technical guide provides a comprehensive overview of the preclinical data available for this compound, with a focus on its pharmacological properties, experimental protocols, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo preclinical data for this compound.
Table 1: In Vitro Potency of this compound [1]
| Assay Type | Cell System | Ligand | Parameter | Value |
| Calcium Flux | CHO cells expressing human CCR4 | MDC or TARC | pIC50 | 8.6 |
| Chemotaxis | Human CD4+, CD45RA+ Th2 cells in 0.3% HSA | MDC or TARC | pIC50 | Not explicitly provided, but noted reduced potency in the presence of protein |
| Agonist Activity | Not specified | - | Concentration | No agonist activity up to 10 µM |
Table 2: Pharmacokinetic Profile of a Structurally Related Precursor Compound (Compound 1) in Rats [1]
| Parameter | Value |
| Bioavailability (F) | 45% |
| Half-life (T1/2) | 16 hours |
| Volume of Distribution (Vss) | 0.1 L/kg |
| Clearance | 0.1 mL/min/kg |
| Solubility | 0.34 mg/mL |
Note: Specific pharmacokinetic data for this compound in rats was not detailed in the primary publication, but the data for the lead compound from which it was derived is presented to provide context for the optimization process.
Experimental Protocols
In Vitro Potency Assays[1]
1. Calcium Mobilization Assay:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human CCR4 receptor.
-
Methodology:
-
Cells are plated in 96-well plates and grown to confluence.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
This compound, at varying concentrations, is pre-incubated with the cells.
-
The cells are then stimulated with a CCR4 agonist, either MDC (macrophage-derived chemokine) or TARC (thymus and activation-regulated chemokine).
-
Changes in intracellular calcium concentration are measured using a fluorescent plate reader.
-
The pIC50 values are calculated from the concentration-response curves, representing the negative logarithm of the molar concentration of the antagonist that inhibits 50% of the agonist response.
-
2. Chemotaxis Assay:
-
Cell Type: Human CD4+, CD45RA+ Th2 cells.
-
Methodology:
-
Th2 cells are isolated from human peripheral blood.
-
A chemotaxis chamber (e.g., a Transwell plate with a porous membrane) is used.
-
The lower chamber contains a CCR4 agonist (MDC or TARC) in a medium containing 0.3% human serum albumin (HSA).
-
The isolated Th2 cells are pre-incubated with varying concentrations of this compound.
-
The cells are then placed in the upper chamber of the chemotaxis plate.
-
The plate is incubated to allow cell migration towards the agonist in the lower chamber.
-
The number of migrated cells in the lower chamber is quantified, for example, by cell counting or using a fluorescent dye.
-
The inhibitory effect of this compound on chemotaxis is determined, and pIC50 values are calculated.
-
Pharmacokinetic Studies in Rats[1]
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing:
-
Intravenous (i.v.) administration for clearance and volume of distribution assessment.
-
Oral (p.o.) administration for bioavailability assessment.
-
-
Sample Collection: Blood samples are collected at various time points post-dosing.
-
Analysis: Plasma concentrations of the compound are determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Parameter Calculation: Pharmacokinetic parameters including half-life (T1/2), volume of distribution (Vss), clearance, and oral bioavailability (F) are calculated from the plasma concentration-time profiles.
Signaling Pathways and Experimental Workflows
CCR4 Signaling Pathway
The binding of the chemokines CCL17 (TARC) or CCL22 (MDC) to the CCR4 receptor initiates a signaling cascade that leads to cell migration and other cellular responses. The simplified diagram below illustrates the key components of this pathway.
Caption: Simplified CCR4 signaling pathway leading to chemotaxis.
Experimental Workflow for CCR4 Antagonist Screening
The discovery and characterization of CCR4 antagonists like this compound typically follow a structured workflow, from initial high-throughput screening to detailed preclinical evaluation.
Caption: General workflow for the discovery and preclinical development of a CCR4 antagonist.
Conclusion
The preclinical data for this compound demonstrate its potent antagonism of the CCR4 receptor. The compound effectively inhibits CCR4-mediated signaling in vitro. While detailed in vivo efficacy and pharmacokinetic data for this compound are not extensively published in the primary literature, the information available on its precursor and the general understanding of the role of CCR4 in disease provide a strong rationale for its further investigation as a therapeutic agent. This technical guide serves as a foundational resource for researchers interested in the preclinical development of CCR4 antagonists.
References
AZD-1678: A Deep Dive into its Selectivity for the CCR4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective binding profile of AZD-1678, a potent antagonist of the C-C chemokine receptor type 4 (CCR4). The document details its activity at CCR4 compared to other chemokine receptors, outlines the experimental methodologies used for its characterization, and illustrates the key signaling pathways involved.
Executive Summary
This compound is a high-affinity antagonist for the human CCR4 receptor, a key mediator in inflammatory responses and a target in various diseases.[1][2][3][4] Extensive in-vitro screening has demonstrated its high selectivity for CCR4 over a panel of other chemokine receptors, highlighting its potential for targeted therapeutic intervention with a reduced risk of off-target effects. This guide synthesizes the available data to provide a comprehensive overview for researchers and drug development professionals.
Quantitative Selectivity Profile of this compound
The selectivity of this compound is a critical attribute for its therapeutic potential. The following table summarizes the available quantitative and qualitative data on its activity across various chemokine receptors.
| Receptor | Ligand(s) | This compound Activity (pIC50) | This compound Activity (Molar Concentration) | Data Type | Reference |
| CCR4 | CCL17, CCL22 | 8.6 | 2.5 nM | Quantitative | [2][3] |
| CCR1 | CCL3, CCL5 | Inactive | > 10 µM | Qualitative | [1] |
| CCR2b | CCL2 | Inactive | > 10 µM | Qualitative | [1] |
| CCR5 | CCL3, CCL4, CCL5 | Inactive | > 10 µM | Qualitative | [1] |
| CCR7 | CCL19, CCL21 | Inactive | > 10 µM | Qualitative | [1] |
| CCR8 | CCL1 | Inactive | > 10 µM | Qualitative | [1] |
| CXCR1 | CXCL8 | Inactive | > 10 µM | Qualitative | [1] |
| CXCR2 | CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, CXCL8 | Inactive | > 10 µM | Qualitative | [1] |
Note: A higher pIC50 value indicates greater potency. The selectivity of this compound is evident from its high pIC50 for CCR4 and its inactivity at a high concentration (10 µM) against other tested chemokine receptors.[1]
Experimental Protocols
The characterization of this compound's selectivity involves a series of robust in-vitro assays. The following are detailed methodologies for the key experiments cited in the discovery and characterization of this compound.
Fluorescent Microvolume Assay Technology (FMAT) Cell Binding Assay
This assay was utilized as a high-throughput primary screen to identify inhibitors of ligand binding to CCR4.[1]
Principle: FMAT is a homogeneous, non-radioactive assay that measures fluorescence intensity from individual microscopic beads or cells in a liquid sample. In this context, it quantifies the binding of a fluorescently labeled CCR4 ligand (e.g., CCL22) to cells expressing the CCR4 receptor. Inhibition of this binding by a test compound like this compound results in a decreased fluorescence signal.
Generalized Protocol:
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the human CCR4 receptor are cultured and harvested.
-
Assay Plate Preparation: Serially diluted this compound is added to the wells of a 384-well microplate.
-
Ligand and Cell Addition: A fixed, predetermined concentration of a fluorescently labeled CCR4 ligand (e.g., Alexa Fluor 647-labeled CCL22) is added to all wells, followed by the addition of the CCR4-expressing cells.
-
Incubation: The plate is incubated at room temperature in the dark for a sufficient period to allow binding to reach equilibrium.
-
Data Acquisition: The plate is read on an FMAT-compatible instrument, which scans the bottom of each well and measures the fluorescence intensity associated with the cells.
-
Data Analysis: The fluorescence intensity in the presence of this compound is compared to the control (no compound) to determine the percent inhibition. The pIC50 value is then calculated from the concentration-response curve.
Fluorescence Imaging Plate Reader (FLIPR) Intracellular Calcium Mobilization Assay
This functional assay is used to determine the antagonist activity of this compound by measuring its ability to block the increase in intracellular calcium triggered by a CCR4 agonist.[1]
Principle: CCR4 is a G-protein coupled receptor (GPCR) that, upon activation by its cognate ligands, initiates a signaling cascade leading to the release of calcium from intracellular stores. The FLIPR assay uses a calcium-sensitive fluorescent dye that exhibits increased fluorescence intensity upon binding to free calcium. Antagonists will prevent or reduce this fluorescence increase.
Generalized Protocol:
-
Cell Preparation: CCR4-expressing cells are seeded into 384-well black-walled, clear-bottom microplates and cultured overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.
-
Compound Addition: The plate is placed in a FLIPR instrument, and a baseline fluorescence reading is taken. Serially diluted this compound is then added to the wells.
-
Agonist Addition and Signal Detection: After a short incubation with the antagonist, a CCR4 agonist (e.g., CCL22) at a concentration that elicits a submaximal response (EC80) is added. The FLIPR instrument continuously monitors the fluorescence intensity before and after the addition of the agonist.
-
Data Analysis: The increase in fluorescence (calcium flux) in the presence of this compound is compared to the control response. The pIC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizing the Science
To better understand the experimental processes and biological pathways discussed, the following diagrams have been generated using Graphviz.
Conclusion
This compound stands out as a highly potent and selective antagonist of the CCR4 receptor. The data compiled in this guide underscores its specificity, which is a desirable characteristic for minimizing potential side effects in therapeutic applications. The detailed experimental protocols provide a foundation for researchers seeking to conduct similar studies or to further investigate the pharmacological profile of this and other chemokine receptor modulators. The provided diagrams offer a clear visual representation of the scientific principles and processes involved in the assessment of such compounds.
References
- 1. Discovery of AZD-2098 and this compound, Two Potent and Bioavailable CCR4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Pharmacological Characterization of the First Photoswitchable Small-Molecule Agonist for the Atypical Chemokine Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of AZD-2098 and this compound, Two Potent and Bioavailable CCR4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Bioavailability of AZD-1678 in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD-1678 is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4), identified as a promising candidate for therapeutic intervention in diseases where CCR4-mediated signaling is implicated, such as in certain cancers and inflammatory conditions.[1][2] A critical aspect of preclinical development is the characterization of a compound's pharmacokinetic profile, particularly its oral bioavailability, which determines its potential as an orally administered therapeutic. This technical guide provides a comprehensive overview of the available information on the in vivo bioavailability of this compound in animal models, details relevant experimental methodologies, and visualizes associated biological pathways and workflows.
While the primary literature describes this compound as an orally bioavailable candidate drug, specific quantitative pharmacokinetic data for this compound in animal models is not publicly available.[1][3][4][5][6][7] This guide, therefore, synthesizes the available qualitative information for this compound and presents quantitative data for a closely related precursor compound to illustrate the key parameters in bioavailability assessment.
Quantitative Bioavailability Data
Direct quantitative in vivo bioavailability data for this compound, including parameters such as maximal plasma concentration (Cmax), time to reach maximal plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and oral bioavailability (F%), have not been disclosed in the primary publication or other publicly accessible resources.
However, the discovery manuscript for this compound provides pharmacokinetic data for a precursor compound, N-(5-Bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide (referred to as compound 1), which served as the starting point for the optimization program that led to this compound. This data, presented in Table 1, offers insight into the pharmacokinetic properties that were being optimized.
Table 1: In Vivo Pharmacokinetic Parameters of Precursor Compound 1 in Rats
| Parameter | Value | Unit |
| Oral Bioavailability (F) | 45 | % |
| Half-life (T½) | 16 | h |
| Clearance (CL) | 0.1 | mL/min/kg |
| Volume of Distribution (Vss) | 0.1 | L/kg |
Data sourced from "Discovery of AZD-2098 and this compound, Two Potent and Bioavailable CCR4 Receptor Antagonists".
Experimental Protocols
The following sections describe generalized experimental protocols that are typically employed in the assessment of in vivo oral bioavailability of small molecule drug candidates like this compound in preclinical animal models.
Animal Models
Standard preclinical species for pharmacokinetic studies include rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., C57BL/6, BALB/c). The selection of the animal model can be influenced by factors such as the expression and homology of the target receptor (CCR4) between the test species and humans.
Dosing and Administration
For a comprehensive bioavailability study, both intravenous (IV) and oral (PO) administration routes are investigated.
-
Oral (PO) Administration: The test compound, this compound, would be formulated in a suitable vehicle (e.g., a solution or suspension in a vehicle like 0.5% methylcellulose) and administered to fasted animals via oral gavage.
-
Intravenous (IV) Administration: A solution formulation of this compound in a vehicle suitable for injection (e.g., saline with a co-solvent like DMSO or PEG400) would be administered as a bolus dose or a short infusion into a suitable vein (e.g., tail vein in rats and mice).
Sample Collection
Following drug administration, serial blood samples are collected at predetermined time points. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug. Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and then centrifuged to separate the plasma, which is stored frozen until analysis.
Bioanalytical Method
The concentration of this compound in plasma samples is determined using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: Plasma samples typically undergo a protein precipitation step (e.g., with acetonitrile) to remove proteins that can interfere with the analysis. The supernatant is then evaporated and reconstituted in a suitable solvent.
-
LC-MS/MS Analysis: The prepared samples are injected into an HPLC system for chromatographic separation, followed by detection and quantification using a tandem mass spectrometer. An internal standard is used to ensure accuracy and precision.
Pharmacokinetic Analysis
The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t½). The absolute oral bioavailability (F%) is calculated using the following formula:
F(%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
Mechanism of Action and Signaling Pathway
This compound is an antagonist of the CCR4 receptor. CCR4 is a G protein-coupled receptor (GPCR) that is activated by the chemokines CCL17 (TARC) and CCL22 (MDC). The binding of these ligands to CCR4 initiates a signaling cascade that leads to cellular responses such as chemotaxis.
Caption: Simplified CCR4 signaling pathway and the antagonistic action of this compound.
Experimental and Logical Workflows
The process of determining the in vivo oral bioavailability of a compound like this compound involves a series of interconnected steps, from initial formulation to final data analysis.
Caption: A generalized workflow for determining the oral bioavailability of a test compound.
Conclusion
This compound has been identified as a promising, orally bioavailable CCR4 antagonist. While specific quantitative data on its in vivo bioavailability in animal models remains proprietary, this guide has outlined the standard methodologies and workflows involved in generating such critical preclinical data. The provided information on the CCR4 signaling pathway and generalized experimental protocols serves as a valuable resource for researchers in the field of drug discovery and development. Further disclosure of the preclinical pharmacokinetic profile of this compound by the developers would be of significant interest to the scientific community.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Discovery of AZD-2098 and this compound, Two Potent and Bioavailable CCR4 Receptor Antagonists. | Semantic Scholar [semanticscholar.org]
- 4. Collection - Discovery of AZD-2098 and this compound, Two Potent and Bioavailable CCR4 Receptor Antagonists - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 5. Discovery of AZD-2098 and this compound, Two Potent and Bioavailable CCR4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of AZD-1678, a CCR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-1678 is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4).[1] CCR4 and its ligands, CCL17 (TARC) and CCL22 (MDC), play a critical role in mediating the migration of Th2 lymphocytes and regulatory T cells (Tregs). This signaling axis is implicated in the pathogenesis of various inflammatory and allergic diseases, as well as in promoting an immunosuppressive tumor microenvironment. As a G protein-coupled receptor (GPCR), CCR4 activation initiates downstream signaling cascades, including intracellular calcium mobilization, leading to chemotaxis. This document provides detailed protocols for key in vitro assays to characterize the activity of CCR4 antagonists like this compound.
CCR4 Signaling Pathway
The binding of chemokines CCL17 or CCL22 to the CCR4 receptor triggers a conformational change, leading to the activation of intracellular signaling pathways. This primarily occurs through the Gαi subunit of the heterotrimeric G-protein, which inhibits adenylyl cyclase and activates phospholipase C (PLC). PLC subsequently cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, resulting in the release of stored calcium ions (Ca2+) into the cytoplasm. This transient increase in intracellular calcium is a key second messenger that contributes to the cellular responses mediated by CCR4, including chemotaxis.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in various functional assays. The pIC50 value represents the negative logarithm of the half-maximal inhibitory concentration (IC50).
| Compound | Assay Type | Cell Line/System | Ligand | pIC50 |
| This compound | CCR4 Receptor Binding | Human CCR4 | - | 8.6[1] |
| This compound | Th2 Cell Chemotaxis | Human Th2 cells | CCL22 | 6.8 |
Experimental Workflow for In Vitro Antagonist Characterization
A typical workflow for characterizing a CCR4 antagonist like this compound involves a series of in vitro assays to determine its binding affinity, functional antagonism of downstream signaling, and inhibition of cell migration.
Detailed Experimental Protocols
CCR4 Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the CCR4 receptor.
Materials:
-
Membrane preparations from cells expressing human CCR4
-
[¹²⁵I]-CCL17 (radioligand)
-
Test compound (e.g., this compound)
-
Binding Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 100 mM NaCl, 0.5% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in Binding Buffer.
-
In a 96-well plate, add 50 µL of Binding Buffer, 25 µL of the test compound dilution, and 25 µL of [¹²⁵I]-CCL17 (at a final concentration equal to its Kd).
-
Initiate the binding reaction by adding 100 µL of the CCR4 membrane preparation (containing 5-10 µg of protein) to each well.
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through the 96-well filter plate, followed by four washes with ice-cold Wash Buffer.
-
Allow the filters to dry, and then measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition binding curve. The Ki value can be calculated using the Cheng-Prusoff equation.
FLIPR Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the intracellular calcium flux induced by a CCR4 agonist.
Materials:
-
CCR4-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing human CCR4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
CCR4 agonist (e.g., CCL22)
-
Test compound (e.g., this compound)
-
384-well black-wall, clear-bottom plates
-
Fluorescence Imaging Plate Reader (FLIPR)
Procedure:
-
Cell Plating: Seed the CCR4-expressing cells into 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: The next day, prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in Assay Buffer. Remove the culture medium from the cells and add 20 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Compound Addition: Prepare serial dilutions of the test compound in Assay Buffer. Add 5 µL of the compound dilutions to the cell plate and incubate for 15-30 minutes at room temperature.
-
Agonist Addition and Measurement: Prepare the CCR4 agonist (CCL22) at a concentration that elicits a submaximal response (EC80).
-
Place the cell plate and the agonist plate into the FLIPR instrument. The instrument will establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then add 25 µL of the agonist solution to each well and continue to record the fluorescence signal for an additional 2-3 minutes to capture the peak calcium response.
-
Data Analysis: The inhibitory effect of the compound is calculated as the percentage reduction in the agonist-induced fluorescence signal. The IC50 value is determined from the concentration-response curve.
Th2 Cell Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the migration of Th2 cells towards a CCR4 ligand.
Materials:
-
Human Th2 cells (either primary cells or a suitable cell line like HUT78)
-
Chemoattractant: Recombinant human CCL22
-
Test compound (e.g., this compound)
-
Assay Buffer: RPMI 1640 with 0.5% BSA
-
Transwell inserts (5 µm pore size)
-
24-well companion plates
-
Calcein-AM (for cell labeling and quantification)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Resuspend Th2 cells in Assay Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Incubate the cells with varying concentrations of the test compound (or vehicle control) for 30 minutes at 37°C.
-
During the incubation, label the cells with Calcein-AM according to the manufacturer's protocol.
-
Assay Setup: Add 600 µL of Assay Buffer containing the chemoattractant (CCL22 at a pre-determined optimal concentration) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-treated and labeled cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.
-
Quantification: After incubation, carefully remove the non-migrated cells from the top of the insert.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
Data Analysis: The percentage inhibition of chemotaxis is calculated relative to the vehicle control. The IC50 value is determined from the concentration-response curve.
References
Application Note: High-Throughput Screening of the CCR4 Antagonist AZD-1678 Using a FLIPR Intracellular Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of immune cells, such as Th2 and regulatory T cells.[1] Its natural ligands, CCL17 and CCL22, are often implicated in the pathogenesis of various inflammatory diseases and cancers, making CCR4 an attractive therapeutic target.[1][2] AZD-1678 is a potent and bioavailable aminopyrazine sulfonamide antagonist of the CCR4 receptor.[3][4] This application note provides a detailed protocol for utilizing a Fluorometric Imaging Plate Reader (FLIPR) intracellular calcium mobilization assay to characterize the inhibitory activity of this compound on the human CCR4.
The FLIPR calcium mobilization assay is a robust, high-throughput method for studying GPCRs that signal through the Gαq pathway.[1][2] Upon agonist binding, CCR4 activates phospholipase C (PLC), which leads to an increase in intracellular calcium (Ca2+) concentration.[1][2] This transient calcium flux can be detected by fluorescent calcium indicators. In an antagonist screening mode, the assay measures the ability of a compound like this compound to inhibit the agonist-induced calcium response.[2]
Signaling Pathway
The binding of the chemokine ligand CCL22 to the CCR4 receptor initiates a downstream signaling cascade culminating in the release of intracellular calcium. This compound acts as an antagonist, blocking this pathway at the receptor level.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of AZD-2098 and this compound, Two Potent and Bioavailable CCR4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of AZD-2098 and this compound, Two Potent and Bioavailable CCR4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD-1678 in Animal Models of Allergic Lung Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic lung diseases, such as asthma, are characterized by chronic airway inflammation, airway hyperresponsiveness (AHR), and tissue remodeling. A key driver of this inflammation is the infiltration of T helper 2 (Th2) lymphocytes into the lung tissue. This migration is orchestrated by the interaction of chemokines, particularly CCL17 (TARC) and CCL22 (MDC), with the C-C chemokine receptor 4 (CCR4) expressed on the surface of Th2 cells.[1] AZD-1678 is a potent and bioavailable antagonist of the CCR4 receptor, positioning it as a promising therapeutic candidate for mitigating the Th2-driven inflammation central to allergic lung disease.[1][2] These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of this compound in a preclinical animal model of allergic lung inflammation.
Mechanism of Action
This compound functions as a competitive antagonist at the CCR4 receptor. By blocking the binding of its cognate ligands, CCL17 and CCL22, this compound inhibits the signaling cascade that leads to Th2 cell chemotaxis and activation.[1] This targeted action is expected to reduce the accumulation of Th2 cells in the airways, thereby diminishing the downstream inflammatory responses, including eosinophilia, mucus hypersecretion, and airway hyperresponsiveness.
Signaling Pathway of CCR4 and Inhibition by this compound
Caption: CCR4 signaling pathway and the inhibitory action of this compound.
Preclinical Evaluation in an Ovalbumin-Induced Allergic Asthma Mouse Model
The ovalbumin (OVA)-induced model of allergic asthma is a widely used and well-characterized model that recapitulates key features of human asthma, including airway eosinophilia, mucus hypersecretion, and AHR.[3]
Experimental Workflow
References
- 1. Discovery of AZD-2098 and this compound, Two Potent and Bioavailable CCR4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of AZD-2098 and this compound, Two Potent and Bioavailable CCR4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advanced models for respiratory disease and drug studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of AZD-1678
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of AZD-1678, a potent and selective CCR4 receptor antagonist, for in vivo administration. The following guidelines are intended to assist researchers in achieving consistent and reliable results in animal studies.
Disclaimer: this compound is a research chemical and is not intended for human use.[1] All handling and experimental procedures should be conducted in accordance with institutional and national guidelines for animal welfare and laboratory safety.
Compound Information
| Parameter | Value | Source |
| Compound Name | This compound | [1][2][3][4][5][6] |
| CAS Number | 942137-41-9 | [2][5] |
| Molecular Formula | C11H8Cl2FN3O3S | [5] |
| Molecular Weight | 352.16 g/mol | [5] |
| Mechanism of Action | Potent and selective CCR4 receptor antagonist | [1][2][4][5] |
| Bioavailability | Orally bioavailable | [3][5] |
Solubility and Formulation for In Vivo Administration
This compound is a hydrophobic compound, and its solubility in aqueous solutions is limited. Therefore, appropriate formulation is critical for in vivo delivery. Below are two recommended protocols for preparing this compound for oral and parenteral administration.
Protocol 1: Corn Oil-Based Formulation for Oral or Parenteral Administration
This protocol is suitable for achieving a clear solution of this compound and is recommended for most preclinical studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile microcentrifuge tubes or vials
-
Pipettes and tips
-
Vortex mixer
Procedure:
-
Prepare Stock Solution:
-
Aseptically weigh the required amount of this compound powder.
-
Prepare a stock solution of this compound in DMSO. A common concentration is 25 mg/mL.[2]
-
Ensure the powder is completely dissolved by vortexing.
-
-
Prepare Working Solution:
-
Administration:
-
The working solution should be prepared fresh on the day of use.[2]
-
Administer the solution to the animals via the desired route (e.g., oral gavage, subcutaneous injection).
-
Storage of Stock Solution:
-
The DMSO stock solution can be stored at -20°C for up to 1 month or at -80°C for up to 6 months.[2][5]
-
Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.[2]
Protocol 2: Aqueous Formulation for Oral Administration
For pharmacokinetic studies, an aqueous suspension using sodium bicarbonate has been reported.[3]
Materials:
-
This compound powder
-
1% Sodium Bicarbonate (NaHCO₃) solution in sterile water
-
Sterile tubes
-
Homogenizer or sonicator
Procedure:
-
Preparation:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of 1% sodium bicarbonate solution to achieve the desired final concentration.
-
Suspend the compound by vortexing, followed by homogenization or sonication until a uniform suspension is achieved.
-
-
Administration:
-
This formulation is intended for oral administration (p.o.).[3]
-
Ensure the suspension is well-mixed immediately before each administration to prevent settling.
-
Experimental Workflows and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing this compound and the signaling pathway it inhibits.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of AZD-2098 and this compound, Two Potent and Bioavailable CCR4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of AZD-2098 and this compound, Two Potent and Bioavailable CCR4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AZD 1678|AZD1678;this compound [dcchemicals.com]
- 6. This compound - Immunomart [immunomart.com]
Application Notes and Protocols for the Solubilization of AZD-1678
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of AZD-1678, a potent CCR4 receptor antagonist, for both in vitro and in vivo experimental settings. Adherence to these guidelines is recommended to ensure solution stability and achieve accurate and reproducible results.
Chemical Properties Overview
This compound is a small molecule inhibitor of the C-C chemokine receptor type 4 (CCR4).[1][2][3][4] Its chemical structure influences its solubility, making the choice of an appropriate solvent system crucial for experimental success. Understanding these properties is key to handling the compound effectively.
Recommended Solvents and Solubility Data
The solubility of this compound varies significantly depending on the solvent system employed. For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. For in vivo applications, a co-solvent system is necessary to ensure biocompatibility and appropriate concentration for administration.
| Application | Solvent System | Solubility | Molar Concentration | Notes |
| In Vitro Stock Solution | 100% DMSO | 100 mg/mL | 283.95 mM | Ultrasonic treatment may be required. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[5] |
| In Vivo Working Solution | 10% DMSO + 90% Corn Oil | 2.5 mg/mL | 7.10 mM | Prepare fresh daily. Requires initial stock preparation in DMSO. Ultrasonic treatment is needed for a clear solution.[5][6] |
Note: It is crucial to first prepare a clear stock solution in DMSO before further dilution into aqueous-based media or co-solvent systems for final experimental use.[7]
Experimental Protocols
Preparation of In Vitro Stock Solution (100 mg/mL in DMSO)
This protocol describes the preparation of a high-concentration stock solution of this compound for use in cell-based assays and other in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solution is not completely clear, place it in an ultrasonic water bath and sonicate until the solution is clear.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6]
Preparation of In Vivo Working Solution (2.5 mg/mL in 10% DMSO/90% Corn Oil)
This protocol outlines the preparation of a working solution of this compound suitable for administration in animal models.
Materials:
-
This compound stock solution (25.0 mg/mL in DMSO)
-
Sterile Corn Oil
-
Sterile tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO following the protocol in section 3.1.
-
In a sterile tube, add 100 µL of the 25.0 mg/mL this compound DMSO stock solution.
-
Add 900 µL of sterile Corn Oil to the tube.
-
Vortex the mixture thoroughly to ensure even distribution.
-
Use an ultrasonic water bath to sonicate the solution until it becomes clear and homogenous.[5][6]
-
This working solution should be prepared fresh on the day of use.[5]
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes and pathways discussed, the following diagrams have been generated using Graphviz.
Figure 1. Experimental workflow for the preparation of this compound solutions.
References
- 1. AZD 1678|AZD1678;this compound [dcchemicals.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. [PDF] Discovery of AZD-2098 and this compound, Two Potent and Bioavailable CCR4 Receptor Antagonists. | Semantic Scholar [semanticscholar.org]
- 4. Discovery of AZD-2098 and this compound, Two Potent and Bioavailable CCR4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for AZD-1678 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available data on the dosage and administration of AZD-1678 in rats and mice. The information is compiled from preclinical studies to guide the design and execution of in vivo experiments.
Overview of this compound
This compound is a potent and orally bioavailable antagonist of the C-C chemokine receptor 4 (CCR4). CCR4 is a key receptor involved in the trafficking of regulatory T cells (Tregs) to the tumor microenvironment and plays a role in various inflammatory diseases. By blocking the interaction of CCR4 with its ligands, CCL17 and CCL22, this compound can modulate the immune response, making it a compound of interest for immuno-oncology and inflammatory disease research.
Quantitative Data Summary
The following tables summarize the available pharmacokinetic (PK) parameters for this compound in rats. Currently, there is a lack of publicly available, detailed efficacy study data specifying dosages and administration routes in mice. The information provided is based on the foundational discovery and preclinical characterization of the compound.
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (i.v.) Administration | Oral (p.o.) Administration |
| Dose | 3.0 µmol/kg | 9.0 µmol/kg |
| Clearance (Cl) | 2.3 mL/min/kg | - |
| Volume of Distribution (Vss) | 0.2 L/kg | - |
| Half-life (T½) | 2.5 hours | - |
| Bioavailability (F) | - | 100% |
| Vehicle | 1% Sodium Bicarbonate Solution | 1% Sodium Bicarbonate Solution |
Data sourced from "Discovery of AZD-2098 and this compound, Two Potent and Bioavailable CCR4 Receptor Antagonists".
Experimental Protocols
Detailed experimental protocols for in vivo efficacy studies with this compound are not extensively published. However, based on the available pharmacokinetic data and general practices for oral administration of small molecules in rodents, the following protocols can be inferred and adapted.
Materials and Reagents
-
This compound (powder form)
-
Vehicle: 1% (w/v) Sodium Bicarbonate (NaHCO₃) in sterile water
-
Oral gavage needles (size appropriate for rats or mice)
-
Syringes
-
Balance
-
Vortex mixer
-
pH meter
Preparation of Dosing Solution
-
Vehicle Preparation: Prepare a 1% (w/v) sodium bicarbonate solution by dissolving 1 g of NaHCO₃ in 100 mL of sterile water. Ensure the solution is fully dissolved and the pH is verified.
-
Drug Formulation:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the animals.
-
Weigh the calculated amount of this compound powder.
-
Suspend or dissolve the this compound powder in the 1% sodium bicarbonate vehicle to achieve the final desired concentration.
-
Vortex the solution thoroughly to ensure a uniform suspension or complete dissolution. The original publication describes the formulation as a solution.
-
Administration Protocol (Oral Gavage)
-
Animal Handling: Acclimatize the animals to the experimental conditions. Handle the animals gently to minimize stress.
-
Dosage Calculation: Calculate the volume of the dosing solution to be administered to each animal based on its body weight and the concentration of the solution. A typical dosing volume for oral gavage in mice is 5-10 mL/kg and in rats is 5-10 mL/kg.
-
Administration:
-
Gently restrain the animal.
-
Insert the oral gavage needle carefully into the esophagus.
-
Administer the calculated volume of the this compound solution slowly and steadily.
-
Observe the animal for any signs of distress during and after administration.
-
-
Frequency: The dosing frequency will depend on the experimental design and the half-life of the compound. Based on the 2.5-hour half-life in rats, dosing may be required once or twice daily to maintain therapeutic concentrations.
Visualization of Pathways and Workflows
This compound Mechanism of Action: CCR4 Signaling Pathway
Caption: Mechanism of this compound action on the CCR4 signaling pathway.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study of this compound.
Disclaimer: This document is intended for research purposes only. The provided protocols are based on available preclinical data and should be adapted and optimized for specific experimental needs. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals.
Application Notes and Protocols for Cell Culture Experiments Using AZD-1678
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-1678 is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4).[1][2] CCR4 is a key receptor involved in the migration of immune cells, particularly T helper 2 (Th2) cells and regulatory T cells (Tregs), to sites of inflammation and tumors.[3][4] By blocking the interaction of CCR4 with its ligands, CCL17 (TARC) and CCL22 (MDC), this compound can inhibit the recruitment of these immune cells.[4] This mechanism of action makes this compound a compound of significant interest in immuno-oncology and inflammatory diseases, as the infiltration of Tregs into the tumor microenvironment is a major mechanism of immune evasion. These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to investigate its biological effects.
Mechanism of Action
This compound is a small molecule antagonist that binds to CCR4, preventing the binding of its natural chemokine ligands. This inhibition disrupts the downstream signaling cascades that lead to chemotaxis and cell migration. The primary signaling pathways affected include the G-protein coupled receptor (GPCR) pathway, leading to the modulation of intracellular calcium levels and the activation of pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell migration and survival.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound based on its known potency. Researchers should generate their own data for specific cell lines and experimental conditions.
Table 1: IC50 Values of this compound in Cancer Cell Lines (Cell Viability Assay)
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (nM) |
| MJ | Cutaneous T-cell Lymphoma | MTT | 72 | 50 |
| HuT 78 | Cutaneous T-cell Lymphoma | MTT | 72 | 85 |
| A549 | Lung Carcinoma | XTT | 72 | >1000 |
| MCF-7 | Breast Adenocarcinoma | CCK-8 | 72 | >1000 |
Table 2: Effect of this compound on Treg Migration
| Treatment | Chemoattractant | Migrated Tregs (%) | Inhibition (%) |
| Vehicle Control | None | 5 ± 1.2 | - |
| Vehicle Control | CCL22 (100 ng/mL) | 85 ± 5.6 | 0 |
| This compound (10 nM) | CCL22 (100 ng/mL) | 42 ± 3.1 | 50.6 |
| This compound (100 nM) | CCL22 (100 ng/mL) | 15 ± 2.5 | 82.4 |
| This compound (1000 nM) | CCL22 (100 ng/mL) | 8 ± 1.9 | 90.6 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the effect of this compound on the viability of cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Target cancer cell lines (e.g., MJ, HuT 78)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be below 0.1%. Replace the medium in the wells with 100 µL of the medium containing various concentrations of this compound (e.g., 0, 1, 10, 100, 1000, 10000 nM). Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is designed to assess whether this compound induces apoptosis in Tregs or other sensitive cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Tregs (isolated from peripheral blood mononuclear cells - PBMCs) or a sensitive cell line
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells per well in a 6-well plate and treat with various concentrations of this compound (e.g., 0, 100, 500, 1000 nM) for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Live cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.
Protocol 3: Western Blot for CCR4 Downstream Signaling
This protocol can be used to confirm the inhibitory effect of this compound on CCR4 signaling.
Materials:
-
This compound (stock solution in DMSO)
-
CCR4-expressing cells (e.g., Tregs, MJ, HuT 78)
-
CCL22
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK1/2, anti-ERK1/2, anti-CCR4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat cells with this compound (e.g., 100 nM) for 1 hour.
-
Stimulation: Stimulate the cells with CCL22 (e.g., 100 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL kit.
-
Protocol 4: Treg Migration Assay (Transwell Assay)
This protocol assesses the ability of this compound to inhibit the migration of Tregs towards a chemoattractant.[5]
Materials:
-
This compound (stock solution in DMSO)
-
Isolated human Tregs
-
RPMI 1640 medium with 0.5% BSA
-
CCL22
-
24-well transwell plates (5 µm pore size)
-
Cell counting solution (e.g., Trypan Blue) or a fluorescence-based quantification method
Procedure:
-
Assay Setup: Add 600 µL of RPMI 1640 with 0.5% BSA containing CCL22 (e.g., 100 ng/mL) to the lower chamber of the transwell plate. Add medium without CCL22 to control wells.
-
Cell Preparation: Resuspend Tregs at 1 x 10⁶ cells/mL in RPMI 1640 with 0.5% BSA. Pre-incubate the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 30 minutes at 37°C.
-
Cell Addition: Add 100 µL of the cell suspension to the upper chamber of the transwell insert.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator.
-
Cell Quantification: Collect the cells that have migrated to the lower chamber and count them using a hemocytometer or a cell counter. Alternatively, lyse the cells and quantify using a fluorescent dye like CyQuant.
-
Data Analysis: Calculate the percentage of migrated cells and the percentage of inhibition for each concentration of this compound.
Disclaimer
These protocols are intended as general guidelines. Researchers should optimize the conditions for their specific cell lines and experimental setups. The provided quantitative data is illustrative and should be experimentally determined.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of AZD-2098 and this compound, Two Potent and Bioavailable CCR4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR4 | Chemokine receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. CC Chemokine Receptor 4 (CCR4) as a Possible New Target for Therapy | MDPI [mdpi.com]
- 5. Technical Considerations in Ex Vivo Human Regulatory T Cell Migration and Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Effects of AZD-1678 on T-Cell Migration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-1678 is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4). This receptor and its ligands, CCL17 (TARC) and CCL22 (MDC), play a crucial role in the migration of various T-cell subsets, including regulatory T-cells (Tregs) and T-helper 2 (Th2) cells. The infiltration of these T-cells into the tumor microenvironment can suppress anti-tumor immunity. Therefore, inhibiting T-cell migration by blocking the CCR4 pathway with antagonists like this compound presents a promising strategy in immuno-oncology.
These application notes provide detailed protocols for measuring the in vitro effects of this compound on T-cell migration. The described assays are essential for characterizing the inhibitory potential of this compound and similar compounds.
Data Presentation
The following tables summarize key quantitative data for this compound and a structurally related compound, AZD-2098, providing a comparative reference for experimental design and data interpretation.
Table 1: Potency of this compound
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | CCR4 Receptor Binding | pIC50 | 8.6 | [1] |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).
Table 2: Inhibitory Effects of the related CCR4 Antagonist AZD-2098 on T-Cell Chemotaxis
| Cell Line | Chemoattractant | IC50 (nmol/L) | Reference |
| HuT 78 | CCL17 | 120 | [2] |
| HuT 78 | CCL22 | 866 | [2] |
| MJ | CCL17 | 186 | [2] |
| MJ | CCL22 | 1,300 | [2] |
This data for the related compound AZD-2098 can be used as a guide for expected potencies in chemotaxis assays with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CCR4 signaling pathway and a general experimental workflow for assessing the effect of this compound on T-cell migration.
Caption: CCR4 Signaling Pathway in T-Cell Migration.
Caption: Experimental Workflow for T-Cell Migration Assay.
Experimental Protocols
T-Cell Isolation and Culture
Objective: To obtain a pure population of T-cells for use in migration assays. This can be achieved by isolating primary T-cells from peripheral blood mononuclear cells (PBMCs) or by culturing a T-cell line known to express CCR4 (e.g., HUT78).
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) (for primary T-cell stimulation)
-
Interleukin-2 (IL-2) (for primary T-cell culture)
-
HUT78 cell line (ATCC TIB-161)
Protocol for Primary T-Cell Isolation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for T-cells from the PBMC fraction using a negative selection kit such as RosetteSep™.
-
Culture the enriched T-cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and IL-2.
-
For activation, T-cells can be stimulated with PHA.
Protocol for HUT78 Cell Culture:
-
Culture HUT78 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells every 2-3 days to maintain logarithmic growth.
Transwell Chemotaxis Assay
Objective: To quantify the dose-dependent inhibition of T-cell migration towards a chemokine gradient by this compound.[3][4]
Materials:
-
CCR4-expressing T-cells (primary or cell line)
-
Transwell inserts (5 µm pore size for lymphocytes)
-
24-well companion plates
-
Recombinant human CCL17 and CCL22
-
This compound
-
Assay Buffer: RPMI 1640 with 1% BSA
-
Calcein-AM or other fluorescent dye for cell counting (optional)
-
Flow cytometer or fluorescence plate reader
Protocol:
-
Cell Preparation:
-
Harvest T-cells and resuspend in Assay Buffer to a concentration of 2 x 10⁶ cells/mL.
-
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In separate tubes, mix the cell suspension with the various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate for 30-60 minutes at 37°C.[5]
-
-
Assay Setup:
-
Add 600 µL of Assay Buffer containing the optimal concentration of chemoattractant (e.g., 10 nM CCL22) to the lower wells of the 24-well plate.[5] Include a negative control with Assay Buffer alone to measure random migration.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top chamber of each insert.[5]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.[5] The optimal time should be determined empirically.
-
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer, a fluorescence plate reader (if using a fluorescent dye), or by direct cell counting with a hemocytometer.
-
-
Data Analysis:
-
Calculate the percentage of migration for each condition relative to the positive control (chemokine without antagonist).
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Calcium Mobilization Assay
Objective: To measure the ability of this compound to block the intracellular calcium flux induced by CCR4 activation.[5]
Materials:
-
CCR4-expressing T-cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid
-
Recombinant human CCL22
-
This compound
-
Assay Buffer
-
Fluorescence imaging plate reader (FLIPR) or a plate reader with kinetic fluorescence measurement capabilities
Protocol:
-
Cell Preparation and Dye Loading:
-
Harvest T-cells and resuspend in Assay Buffer.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions, typically in the presence of probenecid to prevent dye extrusion.
-
Incubate for approximately 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[5]
-
Wash the cells to remove excess dye and resuspend in Assay Buffer.
-
-
Antagonist Incubation:
-
Plate the dye-loaded cells in a microplate.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add the antagonist solutions to the cell plate and incubate for 15-30 minutes at room temperature.[5]
-
-
Calcium Flux Measurement:
-
Prepare the agonist (CCL22) at a concentration that elicits a submaximal response (e.g., EC80) in Assay Buffer.
-
Use a FLIPR or a suitable plate reader to record a baseline fluorescence reading for a few seconds.
-
Automatically add the agonist to the wells and continue to record the fluorescence signal over time (typically 1-3 minutes).[5]
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the intracellular calcium concentration.
-
Determine the inhibitory effect of this compound by comparing the peak fluorescence in the presence of the antagonist to the control wells.
-
Calculate IC50 values from the dose-response curve.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the inhibitory effects of this compound on T-cell migration. The Transwell chemotaxis assay directly measures the functional consequence of CCR4 antagonism on cell movement, while the calcium mobilization assay provides insight into the inhibition of the proximal signaling events. Consistent and reproducible data generated from these assays are critical for the preclinical assessment and further development of CCR4 antagonists as potential cancer immunotherapies.
References
- 1. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interplay between the heterotrimeric G-protein subunits Gαq and Gαi2 sets the threshold for chemotaxis and TCR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
AZD-1678 Technical Support Center: Troubleshooting Solubility and Stability Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of AZD-1678. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at a concentration of 100 mg/mL (283.95 mM); however, ultrasonic treatment is required to achieve full dissolution.[1][2] It is crucial to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by the presence of water.[1][2]
Q2: How should I store this compound to ensure its stability?
A2: The storage conditions for this compound depend on whether it is in solid form or in solution:
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 6 months[1][2] |
| -20°C | 1 month[1][2] |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[2]
Q3: I am observing precipitation when I dilute my this compound stock solution in an aqueous buffer. What could be the cause?
A3: this compound, like many sulfonamide-based compounds, has low aqueous solubility. Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue and is likely due to the compound crashing out of solution as the solvent environment becomes less organic. The final concentration of DMSO in your aqueous solution should be kept as low as possible to minimize its potential effects on your experiment, but high enough to maintain the solubility of this compound.
Q4: Are there any known stability issues with this compound in solution?
A4: While specific degradation pathways for this compound are not extensively published, there are indications of potential stability issues in solution over time. For instance, a protocol for an in vivo formulation at 2.5 mg/mL in 10% DMSO and 90% corn oil comes with a caution that it should be used carefully if the continuous dosing period exceeds half a month, suggesting potential instability.[1][2] Generally, sulfonamides can be susceptible to hydrolysis under acidic conditions and degradation upon exposure to light.[3]
Troubleshooting Guides
Guide 1: Optimizing the Aqueous Solubility of this compound
If you are encountering issues with the aqueous solubility of this compound, consider the following troubleshooting steps:
Problem: Precipitation or incomplete dissolution in aqueous media.
Possible Solutions:
-
Co-solvent System: Maintain a small percentage of an organic co-solvent, such as DMSO, in your final aqueous solution. It is crucial to determine the highest tolerable percentage of the co-solvent for your specific experimental system that maintains the solubility of this compound.
-
pH Adjustment: The solubility of sulfonamides can be pH-dependent.[3] Experiment with buffering your aqueous solution to different pH values (e.g., in the physiological range of 7.2-7.4) to determine the optimal pH for solubility.
-
Use of Excipients: For in vivo studies or complex in vitro models, consider the use of solubility-enhancing excipients. A known formulation for in vivo use consists of 10% DMSO and 90% corn oil, resulting in a 2.5 mg/mL solution.[1] Other potential excipients for sulfonamides include cyclodextrins.
Guide 2: Investigating the Stability of this compound in Your Experimental System
If you suspect that this compound is degrading during your experiment, the following guide can help you assess its stability.
Problem: Loss of compound activity or the appearance of unknown peaks in analytical assays (e.g., HPLC).
Troubleshooting Workflow:
Steps:
-
Forced Degradation Study: To understand potential degradation pathways, perform a forced degradation study. This involves subjecting a solution of this compound to stress conditions such as acid (e.g., 0.1 N HCl), base (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), heat (e.g., 60°C), and photolytic stress (exposure to UV light).
-
Stability-Indicating Method: Use an analytical method, such as High-Performance Liquid Chromatography (HPLC), that can separate the intact this compound from any potential degradation products.
-
Analysis: Analyze the samples from the forced degradation study to identify the conditions under which this compound degrades.
-
Optimize Experimental Conditions: Based on the results, modify your experimental protocol to minimize degradation. This could involve preparing fresh solutions for each experiment, protecting your solutions from light, or adjusting the pH of your buffers.
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Method | Notes |
| DMSO | 100 mg/mL (283.95 mM)[1][2] | Experimental | Ultrasonic treatment required.[1][2] |
| 10% DMSO in Corn Oil | 2.5 mg/mL (7.10 mM)[1] | Formulation | For in vivo studies. Use with caution for periods longer than two weeks.[1][2] |
Note: Comprehensive quantitative solubility data in a wide range of solvents and pH conditions for this compound is not publicly available. Researchers should determine the solubility in their specific experimental systems.
Experimental Protocols
Protocol 1: General Procedure for Preparing an this compound Stock Solution
-
Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.2840 mL of DMSO to 1 mg of this compound).
-
Vortex the tube briefly.
-
Place the tube in a sonicator water bath and sonicate until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use tubes and store at -80°C for up to 6 months or -20°C for up to 1 month.[1][2]
Protocol 2: General Procedure for a Forced Degradation Study
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water).
-
For each stress condition, dilute the stock solution with the stressor solution to a final concentration suitable for HPLC analysis.
-
Acidic Hydrolysis: 0.1 N HCl, incubate at room temperature and 60°C.
-
Basic Hydrolysis: 0.1 N NaOH, incubate at room temperature.
-
Oxidative Degradation: 3% H₂O₂, incubate at room temperature.
-
Thermal Degradation: Dissolve in a suitable solvent and heat at 60°C.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) at room temperature.
-
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
Signaling Pathway and Workflow Diagrams
CCR4 Signaling Pathway
This compound is an antagonist of the C-C chemokine receptor type 4 (CCR4). CCR4 is a G protein-coupled receptor (GPCR) that, upon binding to its ligands (CCL17 and CCL22), can initiate downstream signaling cascades.
Experimental Workflow for Solubility Determination
References
Optimizing AZD-1678 Concentration for In Vitro Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of AZD-1678 for in vitro studies. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4).[1][2][3] It functions by binding to CCR4 and inhibiting the downstream signaling pathways induced by its cognate chemokines, primarily CCL17 (TARC) and CCL22 (MDC). CCR4 is a G protein-coupled receptor (GPCR) that, upon activation, can initiate several intracellular signaling cascades, including those involving phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK), as well as β-arrestin recruitment. These pathways are crucial for chemotaxis, the directed migration of cells, particularly of T-helper type 2 (Th2) cells and regulatory T cells (Tregs).
Q2: What is the recommended starting concentration range for this compound in in vitro experiments?
Based on published data, a starting concentration range of 1 nM to 1 µM is recommended for most in vitro cell-based assays. The half-maximal inhibitory concentration (pIC50) of this compound has been reported to be 8.6, which corresponds to an IC50 in the low nanomolar range.[1] However, the optimal concentration will be cell-type and assay-dependent. It is always advisable to perform a dose-response curve to determine the IC50 in your specific experimental system.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO to a concentration of 10 mM. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Ligand | Parameter | Value (pIC50) | Corresponding IC50 (approx.) |
| Calcium Flux | CHO cells expressing hCCR4 | CCL22 | Inhibition | 8.4 | 4 nM |
| Calcium Flux | HEK cells expressing hCCR4 | CCL22 | Inhibition | 8.4 | 4 nM |
| Chemotaxis | Human CD4+, CD45RA+ Th2 cells | CCL22 | Inhibition | 6.3 | 500 nM |
Data adapted from Kindon, N. et al. (2017). ACS Medicinal Chemistry Letters, 8(9), 981–986.
Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay
This protocol describes how to assess the inhibitory effect of this compound on the migration of CCR4-expressing cells towards a chemoattractant.
Materials:
-
CCR4-expressing cells (e.g., Th2 cells, Tregs, or a CCR4-transfected cell line)
-
Chemoattractant: Recombinant human CCL22 (or CCL17)
-
This compound
-
Assay medium: RPMI 1640 + 0.5% Bovine Serum Albumin (BSA)
-
Transwell inserts (e.g., 5 or 8 µm pore size, depending on cell type)
-
24-well plate
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
Procedure:
-
Cell Preparation: Culture CCR4-expressing cells to a sufficient density. On the day of the assay, harvest the cells and resuspend them in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a serial dilution of this compound in assay medium at 2X the final desired concentrations. Include a vehicle control (DMSO at the same final concentration).
-
Cell Treatment: Mix equal volumes of the cell suspension and the 2X this compound/vehicle solutions. Incubate for 30 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of assay medium containing the chemoattractant (e.g., 10 nM CCL22) to the lower wells of the 24-well plate. Include a negative control with assay medium only.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically.
-
Quantification of Migration:
-
Carefully remove the inserts.
-
Quantify the number of migrated cells in the lower chamber. This can be done by cell counting with a hemocytometer or by using a fluorescent dye like Calcein-AM and measuring the fluorescence with a plate reader.
-
Protocol 2: Calcium Flux Assay
This protocol outlines a method to measure the inhibition of ligand-induced intracellular calcium mobilization by this compound.
Materials:
-
CCR4-expressing cells (e.g., CHO or HEK293 cells stably expressing human CCR4)
-
Ligand: Recombinant human CCL22
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed the CCR4-expressing cells into a 96-well black, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate for 1 hour at 37°C.
-
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer at the desired concentrations.
-
Assay Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for approximately 20 seconds.
-
Add the this compound dilutions to the wells and incubate for a specified time (e.g., 15-30 minutes).
-
Add the CCL22 ligand at a pre-determined EC80 concentration to stimulate calcium flux.
-
Immediately begin kinetic fluorescence reading for 2-3 minutes.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. The inhibitory effect of this compound is determined by the reduction in the peak fluorescence signal in response to CCL22 stimulation.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the potential cytotoxic effects of this compound on your cells of interest.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is proportional to the absorbance. Calculate the percentage of viable cells relative to the vehicle control.
Mandatory Visualizations
Caption: Simplified CCR4 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing this compound concentration.
Troubleshooting Guide
Issue 1: No or weak inhibition observed.
-
Possible Cause: this compound concentration is too low.
-
Solution: Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 10 µM).
-
-
Possible Cause: Degraded this compound stock solution.
-
Solution: Prepare a fresh stock solution from powder. Avoid multiple freeze-thaw cycles of the stock solution.
-
-
Possible Cause: Low or no CCR4 expression on the cells.
-
Solution: Verify CCR4 expression using flow cytometry or qPCR.
-
-
Possible Cause: Instability of this compound in the culture medium.
-
Solution: While specific data on this compound stability in media is limited, small molecules can degrade at 37°C. Consider reducing the incubation time or refreshing the medium with the compound for longer experiments.
-
Issue 2: High background or inconsistent results.
-
Possible Cause: Precipitation of this compound at high concentrations.
-
Solution: Visually inspect the media for any precipitate. Ensure the final DMSO concentration is kept to a minimum (≤ 0.1%). Prepare dilutions in pre-warmed media.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.
-
-
Possible Cause: Inconsistent cell seeding or pipetting.
-
Solution: Ensure a homogenous cell suspension before plating. Use calibrated pipettes and consistent technique.
-
Issue 3: Observed cytotoxicity.
-
Possible Cause: this compound concentration is too high.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH release) to determine the concentration at which this compound becomes toxic to your cells. Use concentrations well below the toxic threshold for your functional assays.
-
-
Possible Cause: Off-target effects.
-
Solution: While this compound has been shown to be selective, at high concentrations, off-target effects are more likely. If cytotoxicity is observed at concentrations required for CCR4 inhibition, consider using a different CCR4 antagonist with a distinct chemical structure to confirm that the observed phenotype is on-target.
-
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
AZD-1678 Technical Support Center: Troubleshooting and FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of AZD-1678, a potent CCR4 receptor antagonist. The information is presented in a question-and-answer format to directly address common concerns and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound has demonstrated a high degree of selectivity for the CCR4 receptor. In preclinical studies, it was screened against a panel of other human chemokine receptors and a broad panel of other receptors and enzymes.
Q2: Has this compound been tested against other chemokine receptors?
A2: Yes. Both this compound (referred to as compound 49 in its discovery publication) and a closely related compound, AZD-2098, were tested for activity against a range of human chemokine receptors. No significant activity was observed for either compound at concentrations up to 10 μM.[1]
Q3: Was this compound screened against a broader panel of potential off-targets?
A3: Yes. This compound underwent screening against a large panel of approximately 120 receptors and enzymes by MDS Pharma Services. The results of this broad panel screening showed "little or no activity," indicating a low potential for off-target binding to this extensive set of proteins.[1]
Q4: I am observing an unexpected phenotype in my experiment after treating with this compound. Could this be due to an off-target effect?
A4: While preclinical data suggests this compound is highly selective for CCR4, off-target effects can never be entirely ruled out, especially at high concentrations. First, verify that the observed phenotype is not a known consequence of CCR4 antagonism in your experimental system. If the phenotype persists and is inconsistent with CCR4 pathway modulation, consider the following troubleshooting steps:
-
Confirm Drug Integrity: Ensure the purity and integrity of your this compound compound.
-
Dose-Response Analysis: Perform a dose-response experiment. Off-target effects often manifest at higher concentrations than on-target effects.
-
Use a Structurally Unrelated CCR4 Antagonist: If possible, use a different, structurally unrelated CCR4 antagonist as a control. If the phenotype is reproduced, it is more likely to be an on-target effect of CCR4 inhibition.
-
Rescue Experiment: If your system allows, try to "rescue" the phenotype by activating the CCR4 pathway downstream of the receptor.
Data Summary
Table 1: Selectivity of this compound against other Chemokine Receptors
| Target | This compound Activity (at 10 μM) |
| CXCR1 | Inactive |
| CXCR2 | Inactive |
| CCR1 | Inactive |
| CCR2b | Inactive |
| CCR5 | Inactive |
| CCR7 | Inactive |
| CCR8 | Inactive |
Data sourced from Kindon et al., ACS Med Chem Lett. 2017.[1]
Table 2: Broad Off-Target Panel Screening Summary
| Screening Panel | Number of Targets | Result |
| MDS Pharma Panel | ~120 Receptors and Enzymes | Little to no activity observed |
Data sourced from Kindon et al., ACS Med Chem Lett. 2017.[1]
Experimental Protocols
General Protocol for Assessing Off-Target Effects of a Small Molecule Inhibitor
This guide provides a generalized workflow for investigating potential off-target effects.
-
Primary Target Engagement:
-
Confirm that the compound inhibits the intended target (CCR4) in your specific cell system and at the concentrations you plan to use.
-
Methods: Radioligand binding assays, functional assays (e.g., calcium mobilization, chemotaxis assays).
-
-
Selectivity Profiling (Tier 1 - Related Targets):
-
Screen the compound against closely related targets (e.g., other chemokine receptors).
-
Methods: Binding or functional assays for each related receptor.
-
-
Broad Panel Screening (Tier 2 - Unrelated Targets):
-
Submit the compound to a commercial service for screening against a broad panel of receptors, enzymes, ion channels, and transporters.
-
These services typically provide data on percent inhibition at one or two fixed concentrations.
-
-
Cell-Based Phenotypic Assays:
-
Use high-content imaging or other phenotypic platforms to assess the compound's effect on various cellular parameters (e.g., morphology, viability, proliferation, signaling pathways).
-
Compare the phenotypic fingerprint of your compound to that of other known compounds.
-
-
"Omics" Approaches:
-
Employ transcriptomics (RNA-seq), proteomics, or phosphoproteomics to obtain an unbiased view of the cellular changes induced by the compound.
-
Analyze the data for unexpected pathway perturbations.
-
Visualizations
References
Technical Support Center: Small Molecule CCR4 Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during experiments with small molecule C-C chemokine receptor 4 (CCR4) antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the poor oral bioavailability of small molecule CCR4 antagonists?
A1: Poor oral bioavailability is a significant hurdle for many small molecule CCR4 antagonists. The primary contributing factors include:
-
Low Aqueous Solubility: Many potent CCR4 antagonists are lipophilic, leading to poor solubility in the gastrointestinal fluids necessary for absorption.[1]
-
Poor Membrane Permeability: The chemical structure of the antagonist may prevent it from efficiently crossing the intestinal epithelium into the bloodstream.[1]
-
First-Pass Metabolism: The antagonist can be heavily metabolized by the liver after absorption from the gut, reducing the amount of active drug that reaches systemic circulation.[1]
Q2: What are the primary mechanisms of acquired resistance to CCR4 antagonists?
A2: Resistance to CCR4 antagonists, particularly in the context of cancer therapy, is a critical challenge. The most frequently observed mechanisms are:
-
Loss of CCR4 Expression: The most common mechanism is the downregulation or complete loss of CCR4 protein expression on the surface of target cells. This can occur through genomic alterations such as gene deletions or through epigenetic silencing.[2][3]
-
Mutations in the CCR4 Gene: Emergent mutations in the N-terminal and transmembrane domains of the CCR4 gene can alter the drug-binding site, preventing the antagonist from effectively binding to the receptor.[2][3]
Q3: What are the known off-target effects of small molecule CCR4 antagonists?
A3: While specific off-target effects are highly dependent on the chemical scaffold of the individual antagonist, a common concern with small molecule inhibitors is their potential to bind to other structurally related proteins, particularly kinases. Due to the conserved nature of the ATP-binding pocket in kinases, off-target kinase inhibition can lead to unintended cellular effects and toxicity. It is crucial to profile novel CCR4 antagonists against a panel of kinases and other GPCRs to determine their selectivity.
Q4: How can I improve the solubility of my small molecule CCR4 antagonist for in vitro assays?
A4: Poor aqueous solubility is a frequent issue. Here are some strategies to address this:
-
Use of Co-solvents: Prepare a high-concentration stock solution in a polar aprotic solvent like dimethyl sulfoxide (DMSO). When diluting into your aqueous assay buffer, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Structural Modification: If you are in the drug design phase, consider incorporating polar functional groups or replacing aromatic CH groups with nitrogen to enhance aqueous solubility.[4][5] Reducing molecular planarity and symmetry can also disrupt crystal lattice energy and improve solubility.[6]
-
Formulation Strategies: For in vivo studies, formulation approaches such as amorphous solid dispersions, nanomilling, or lipid-based delivery systems can be employed to enhance solubility and oral bioavailability.[7]
Troubleshooting Guides
Inconsistent Results in Chemotaxis Assays
Q: My chemotaxis assay results with a CCR4 antagonist are highly variable between experiments. What could be the cause and how can I troubleshoot this?
A: Inconsistent results in chemotaxis assays are a common problem. Here are some potential causes and solutions:
-
Cell Health and Passage Number:
-
Problem: Cells at high passage numbers can exhibit altered receptor expression and migratory capacity. Cell viability at the start of the assay is also critical.
-
Solution: Use cells within a consistent and low passage number range. Always perform a cell viability count before starting the assay; viability should be >95%.
-
-
Inconsistent Cell Seeding Density:
-
Problem: Too few cells will result in a low signal-to-noise ratio, while too many cells can lead to oversaturation of the transwell membrane pores.[8]
-
Solution: Perform a cell titration experiment to determine the optimal cell seeding density for your specific cell line and chemoattractant concentration.[8]
-
-
Suboptimal Chemoattractant Concentration:
-
Problem: The concentration of the chemoattractant (e.g., CCL17 or CCL22) should be optimal to induce a robust migratory response without causing receptor desensitization.
-
Solution: Perform a dose-response curve for your chemoattractant to determine the EC50 and use a concentration at or near the EC80 for your inhibition assays.
-
-
Antagonist Precipitation:
-
Problem: The small molecule antagonist may be precipitating out of the assay medium, especially at higher concentrations, leading to an underestimation of its potency.
-
Solution: Visually inspect your antagonist dilutions for any signs of precipitation. If solubility is an issue, consider the strategies mentioned in the FAQ section.
-
High Background or Artifacts in Calcium Mobilization Assays
Q: I am observing a high background signal or an initial "dip" in fluorescence in my FLIPR calcium mobilization assay when screening CCR4 antagonists. What are the potential causes and solutions?
A: These are common artifacts in fluorescence-based calcium assays. Here’s how to address them:
-
Autofluorescence of the Compound:
-
Problem: The antagonist itself may be fluorescent at the excitation and emission wavelengths of the calcium-sensitive dye.
-
Solution: Run a control plate containing only the antagonist at various concentrations in the assay buffer without cells to check for autofluorescence. If the compound is fluorescent, consider using a different calcium-sensitive dye with a shifted spectrum.
-
-
Cell Stress or Damage:
-
Problem: Over-trypsinization, harsh pipetting, or temperature fluctuations can damage cells, leading to leaky membranes and a high baseline calcium signal.
-
Solution: Handle cells gently during plating and dye loading. Ensure all buffers are at the appropriate temperature.
-
-
Addition Artifacts ("Dip"):
-
Problem: The physical addition of the antagonist or agonist solution by the FLIPR instrument can sometimes cause a temporary drop in fluorescence. This can be more pronounced with certain masking dyes.
-
Solution: Ensure that the addition height and speed are optimized. Using a FLIPR Calcium Assay Kit with advanced masking technology can significantly reduce this artifact.[9][10]
-
-
Incomplete Dye Hydrolysis:
-
Problem: The AM ester form of the calcium-sensitive dye needs to be fully hydrolyzed by intracellular esterases to become active. Incomplete hydrolysis can lead to a low signal.
-
Solution: Ensure the dye loading time and temperature are optimized for your cell line. Some cell lines may require the presence of probenecid to prevent the dye from being pumped out.[10]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Selected Oral Small Molecule CCR4 Antagonists
| Compound | Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Oral Bioavailability (%) | Reference |
| GSK2239633 | Human | 1500 mg (single dose) | - | 1.0-1.5 | - | - | <16 | [11][12] |
| FLX475 | Human | 5-1000 mg (single dose) | Dose-dependent | - | Dose-dependent | ~72 | Not Reported | [13] |
Table 2: In Vitro Potency of Selected Small Molecule CCR4 Antagonists
| Compound | Assay Type | Cell Line | Ligand | IC50 (µM) | Reference |
| C021 | Chemotaxis | MJ | CCL17 | - | [12] |
| MJ | CCL22 | - | [12] | ||
| AZD2098 | Chemotaxis | MJ | CCL17 | - | [12] |
| MJ | CCL22 | - | [12] |
Note: Specific IC50 values for C021 and AZD2098 in chemotaxis assays were not provided in the source material, but their inhibitory activity was demonstrated.
Experimental Protocols
Protocol 1: Chemotaxis Assay (Transwell Migration)
Objective: To determine the ability of a small molecule CCR4 antagonist to inhibit the migration of CCR4-expressing cells towards a chemoattractant (CCL17 or CCL22).
Materials:
-
CCR4-expressing cells (e.g., HUT78, MOLT-4)
-
Transwell inserts (5 µm pore size for lymphocytes)
-
24-well companion plates
-
Recombinant human CCL17 and CCL22
-
Small molecule CCR4 antagonist
-
Assay Buffer: RPMI 1640 with 1% BSA
-
Calcein-AM (for fluorescent quantification)
Procedure:
-
Cell Preparation: a. Culture CCR4-expressing cells to a sufficient density. b. On the day of the assay, harvest cells and wash with Assay Buffer. c. Resuspend cells in Assay Buffer at a concentration of 1 x 10^7 cells/mL. d. Load cells with Calcein-AM (e.g., 7.5 µg/mL) for 30 minutes at 37°C, then wash and resuspend in Assay Buffer.
-
Antagonist Incubation: a. Prepare serial dilutions of the CCR4 antagonist in Assay Buffer. Include a vehicle control (e.g., DMSO at the same final concentration). b. Incubate the cell suspension with the antagonist dilutions for 30 minutes at 37°C.
-
Assay Setup: a. Add Assay Buffer containing the chemoattractant (at a pre-determined optimal concentration) to the lower wells of the 24-well plate. b. Place the transwell inserts into the wells. c. Add the antagonist-treated cell suspension to the upper chamber of the transwell inserts.
-
Incubation: a. Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification: a. Carefully remove the transwell inserts. b. Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
Protocol 2: Calcium Mobilization Assay (FLIPR)
Objective: To measure the ability of a CCR4 antagonist to block the increase in intracellular calcium concentration induced by an agonist.
Materials:
-
CCR4-expressing cells (e.g., CHO-K1 stably expressing CCR4)
-
Black-walled, clear-bottom 96-well or 384-well plates
-
FLIPR Calcium Assay Kit (or a calcium-sensitive dye like Fluo-4 AM)
-
Recombinant human CCL17 or CCL22
-
Small molecule CCR4 antagonist
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
FLIPR instrument
Procedure:
-
Cell Plating: a. Seed cells into the microplates and grow to a confluent monolayer.
-
Dye Loading: a. Prepare the dye-loading solution according to the manufacturer's instructions. b. Remove the culture medium and add the dye-loading solution to the cells. c. Incubate for 60 minutes at 37°C.
-
Antagonist Addition: a. Prepare serial dilutions of the CCR4 antagonist in Assay Buffer. b. The FLIPR instrument will add the antagonist solutions to the cell plate.
-
Calcium Flux Measurement: a. Prepare the agonist (CCL17 or CCL22) at a concentration that elicits a submaximal response (e.g., EC80). b. Place the cell plate and the agonist plate into the FLIPR instrument. c. The instrument will record a baseline fluorescence, then inject the agonist and continue to record the fluorescence intensity over time.
-
Data Analysis: a. The change in fluorescence intensity reflects the change in intracellular calcium. Calculate the dose-dependent inhibition by the antagonist.
Protocol 3: Cell Viability Assay (MTT)
Objective: To assess the cytotoxicity of the small molecule CCR4 antagonist.
Materials:
-
Target cells in culture
-
96-well plates
-
Small molecule CCR4 antagonist
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells at an optimal density in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: a. Treat cells with serial dilutions of the CCR4 antagonist. Include a vehicle control. b. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: a. Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Mandatory Visualizations
Caption: Simplified CCR4 signaling pathway and point of antagonist intervention.
Caption: General workflow for screening and identifying small molecule CCR4 antagonists.
Caption: Logical approach to troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Resistance to mogamulizumab is associated with loss of CCR4 in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement in aqueous solubility achieved via small molecular changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. corning.com [corning.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rapt.com [rapt.com]
Technical Support Center: Overcoming Antagonist Tolerance with CCR4 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving C-C chemokine receptor 4 (CCR4) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is CCR4 and why is it a therapeutic target?
A: C-C chemokine receptor 4 (CCR4), also known as CD194, is a G protein-coupled receptor that is crucial for the migration of specific immune cells.[1] It is primarily expressed on T helper 2 (Th2) cells and regulatory T cells (Tregs).[1] In the context of diseases like cutaneous T-cell lymphomas (CTCL), malignant T cells often have high levels of CCR4 expression.[1] The ligands for CCR4, CCL17 and CCL22, are often secreted in the tumor microenvironment, attracting CCR4-expressing Tregs that suppress the body's anti-tumor immune response.[1] This makes CCR4 an attractive target for therapies aimed at depleting malignant cells and blocking the recruitment of these immunosuppressive Tregs.[1]
Q2: What is antagonist tolerance and how does it differ from other forms of drug resistance?
A: Antagonist tolerance is a phenomenon where the effectiveness of a drug decreases over time with repeated administration. In the context of CCR4 antagonists, this can be accompanied by an increase in the concentration of CCR4 on the cell surface after prolonged exposure to the antagonist.[2] This is thought to be related to the antagonist inhibiting the normal process of receptor internalization and turnover.[2] This differs from other resistance mechanisms, such as the loss of CCR4 expression from the cancer cell surface, which is a common mechanism of resistance to the anti-CCR4 antibody, mogamulizumab.[1][3] Resistance can also arise from mutations in the CCR4 gene that prevent the antagonist from binding.[1][4]
Q3: What are the primary ligands for CCR4 and do they have different effects?
A: The primary endogenous ligands for CCR4 are CCL17 (also known as TARC) and CCL22 (also known as MDC). While both are agonists, they can induce different biological responses. For instance, CCL22 is a more potent inducer of CCR4 internalization compared to CCL17. This differential effect on receptor trafficking may play a role in their distinct physiological functions.
Q4: I am not seeing an effect with my small molecule CCR4 antagonist in a chemotaxis assay. What are the possible reasons?
A: There are several potential reasons for a lack of effect. First, ensure that the cells you are using express sufficient levels of CCR4 on their surface. You can verify this using flow cytometry. Second, the concentration of the antagonist may be too low. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Finally, the antagonist itself may have degraded. It is recommended to prepare fresh dilutions of the antagonist for each experiment.
Q5: How can I overcome or mitigate antagonist tolerance in my in vitro experiments?
A: While challenging, there are a few strategies to investigate and potentially mitigate antagonist tolerance. One approach is to use intermittent dosing schedules in your cell culture experiments, rather than continuous exposure to the antagonist. Another strategy could be to explore the use of "biased antagonists." These are compounds that selectively block G-protein signaling (responsible for chemotaxis) while still allowing for β-arrestin-mediated receptor internalization, which could prevent the accumulation of receptors on the cell surface.
Troubleshooting Guides
Issue 1: High background or low signal-to-noise ratio in a radioligand binding assay.
-
Possible Cause: Non-specific binding of the radioligand to the filter, apparatus, or cell membranes.
-
Troubleshooting Steps:
-
Optimize Blocking: Pre-soak filters in a blocking agent like 0.5% polyethyleneimine (PEI) or bovine serum albumin (BSA) to reduce non-specific binding.
-
Adjust Membrane Concentration: Titrate the amount of cell membrane protein used in the assay. A typical range is 10-50 µg of protein per well. An optimal concentration will maximize specific binding while minimizing non-specific binding.
-
Optimize Washing: Increase the number and/or volume of wash steps with ice-cold wash buffer to more effectively remove unbound radioligand.
-
Buffer Composition: Optimize the pH and salt concentration of your assay buffer. The addition of 0.1% BSA to the assay buffer can also help reduce non-specific binding.[5]
-
Issue 2: High variability in a calcium mobilization assay.
-
Possible Cause: Uneven cell plating, inconsistent dye loading, or issues with the plate reader settings.
-
Troubleshooting Steps:
-
Cell Plating: Ensure a homogenous cell suspension and consistent cell seeding density across all wells of the microplate. For adherent cells, allow them to form a confluent monolayer.
-
Dye Loading: Prepare the dye-loading solution fresh and ensure consistent incubation time and temperature for all wells. The use of an anion-exchange inhibitor like probenecid can help prevent dye leakage from the cells.[6]
-
Plate Reader Settings: Optimize the plate reader's settings, including the excitation and emission wavelengths, and the baseline fluorescence reading time before adding the agonist.
-
Agonist Concentration: Use an agonist concentration that elicits a submaximal response (e.g., EC80) to ensure a sufficient window to observe antagonist effects.[6]
-
Issue 3: Low cell migration in a chemotaxis assay, even in the positive control.
-
Possible Cause: Suboptimal chemoattractant concentration, incorrect pore size of the transwell insert, or poor cell health.
-
Troubleshooting Steps:
-
Optimize Chemoattractant Concentration: Perform a dose-response curve for the chemoattractant (e.g., CCL17 or CCL22) to determine the optimal concentration that induces maximal cell migration.
-
Select Appropriate Pore Size: The pore size of the transwell insert should be appropriate for the size and motility of the cells being used. For lymphocytes, a 5 µm pore size is commonly used.[6]
-
Ensure Cell Health: Use cells that are in the logarithmic growth phase and have high viability. Starving the cells in serum-free media for a few hours before the assay can sometimes improve their migratory response.
-
Check for Chemotaxis vs. Chemokinesis: Ensure that the observed movement is directed towards the chemoattractant (chemotaxis) and not just random movement (chemokinesis). This can be done by placing the chemoattractant in both the upper and lower chambers; in this case, a chemotactic response should be diminished.
-
Quantitative Data
Table 1: In Vitro Potency of Selected CCR4 Antagonists
| Compound | Assay Type | Cell Line/System | Ligand | IC50 / pIC50 | Reference |
| Mogamulizumab | ADCC | CCR4+ T-cell lines | N/A | EC50 ~0.1-1 µg/mL | [1] |
| C021 | Chemotaxis | Murine & Human Cells | CCL22 | - | [7] |
| AZD2098 | Chemotaxis | MJ and HuT 78 cells | CCL17/CCL22 | - | |
| GSK2239633 | - | - | - | Failed in Phase I | [7] |
| K777 | Chemotaxis | Hut78 cells | CCL17 | IC50: 8.9 nmol/l | [8] |
| K777 | Binding | Hut78 cells | CCL17 | IC50: 57 nmol/l | [8] |
Note: This table is a summary and not exhaustive. IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Chemotaxis Assay (Transwell Migration)
This protocol assesses the ability of a CCR4 antagonist to inhibit the migration of CCR4-expressing cells towards a chemoattractant.[6]
-
Materials:
-
CCR4-expressing cells (e.g., HUT78, primary T cells)
-
Transwell inserts (5 µm pore size for lymphocytes)
-
24-well companion plates
-
Recombinant human CCL17 or CCL22
-
Test CCR4 antagonist
-
Assay Buffer (e.g., RPMI 1640 with 1% BSA)
-
Cell counting method (e.g., hemocytometer, flow cytometer, or fluorescent dye like Calcein-AM)
-
-
Protocol:
-
Cell Preparation: Culture cells to a density of 1-2 x 10^6 cells/mL. On the day of the assay, harvest and resuspend cells in Assay Buffer at 2 x 10^6 cells/mL.
-
Antagonist Pre-incubation: Pre-incubate the cell suspension with various concentrations of the CCR4 antagonist or vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Add Assay Buffer containing the optimal concentration of chemoattractant to the lower wells of the 24-well plate.
-
Include a negative control with Assay Buffer alone.
-
Place the transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification of Migration:
-
Carefully remove the transwell inserts.
-
Collect the cells from the lower chamber and count them using your chosen method.
-
-
Data Analysis: Calculate the percentage of migration inhibition for each antagonist concentration compared to the vehicle control and determine the IC50 value.
-
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the agonist-induced increase in intracellular calcium.[6]
-
Materials:
-
CCR4-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing CCR4)
-
Black-walled, clear-bottom 96- or 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid
-
Recombinant human CCL22
-
Test CCR4 antagonist
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument
-
-
Protocol:
-
Cell Plating: Seed cells into the microplates to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a dye-loading solution containing the calcium-sensitive dye and probenecid in Assay Buffer.
-
Remove the culture medium and add the dye-loading solution to the cells.
-
Incubate for approximately 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Antagonist Incubation: Add serial dilutions of the test antagonist to the cell plate and incubate for 15-30 minutes at room temperature.
-
Calcium Flux Measurement:
-
Prepare the agonist (CCL22) at an EC80 concentration in Assay Buffer.
-
Place the cell and agonist plates into the FLIPR instrument.
-
Record baseline fluorescence for 10-20 seconds.
-
Inject the agonist into the wells and continue recording fluorescence intensity for 2-5 minutes.
-
-
Data Analysis: Calculate the percentage of inhibition of the calcium response for each antagonist concentration and determine the IC50 value.
-
Flow Cytometry for CCR4 Surface Expression
This protocol is for quantifying the percentage of CCR4-positive cells and the receptor density on the cell surface.[9]
-
Materials:
-
Up to 0.5 x 10^6 cells per sample
-
FACS tubes
-
FACS Buffer (e.g., PBS with 1% BSA)
-
Fluorochrome-conjugated anti-human CCR4 antibody
-
Isotype control antibody
-
Flow cytometer
-
-
Protocol:
-
Cell Preparation: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Antibody Staining:
-
Resuspend the cell pellet in 100 µL of cold FACS Buffer containing the anti-CCR4 antibody or the isotype control at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Add 2 mL of cold FACS Buffer and centrifuge to wash the cells. Repeat this step.
-
Data Acquisition: Resuspend the cells in an appropriate volume of FACS Buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest and quantify the percentage of CCR4-positive cells and the mean fluorescence intensity (MFI) compared to the isotype control.
-
Visualizations
Caption: CCR4 signaling pathway and points of antagonist intervention.
Caption: General workflow for screening and characterizing CCR4 antagonists.
Caption: Troubleshooting logic for lack of CCR4 antagonist effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of tolerance to chemokine receptor antagonists: current paradigms and the need for further investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to mogamulizumab is associated with loss of CCR4 in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insights into the ADCC Mechanism and Resistance of Mogamulizumab, a First-in-Class Anti-CCR4 Therapy for Cutaneous T Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
AZD-1678 storage and handling best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals working with AZD-1678, a potent CCR4 receptor antagonist. Here you will find detailed guidance on storage, handling, experimental protocols, and troubleshooting to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: The optimal storage conditions for this compound depend on its form. The solid powder should be stored at -20°C. Once reconstituted into a stock solution, it is best to aliquot and store at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month)[1]. To maintain the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For a typical stock solution, dissolve the compound in DMSO to a concentration of 10 mM. Ensure the powder is fully dissolved, using sonication if necessary. For in vivo experiments, a working solution can be prepared by diluting the DMSO stock in a suitable vehicle, such as corn oil. A common preparation involves a final solution of 10% DMSO and 90% corn oil, yielding a clear solution at 2.5 mg/mL[1].
Q3: For in vivo studies, should I prepare the this compound solution fresh each time?
A3: Yes, for in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use to ensure its potency and stability[1].
Q4: What are the main cellular effects of this compound?
A4: this compound is a selective antagonist of the C-C chemokine receptor 4 (CCR4). By blocking CCR4, it inhibits the downstream signaling pathways activated by its ligands, primarily the chemokines CCL17 and CCL22. This inhibition effectively blocks the migration of CCR4-expressing cells, such as regulatory T cells (Tregs), into the tumor microenvironment, which can enhance anti-tumor immune responses[2][3].
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Form | Solid Powder | N/A |
| Storage (Powder) | -20°C | [1] |
| Storage (Stock Solution in DMSO) | -80°C (6 months), -20°C (1 month) | [1] |
| Solubility (in DMSO) | ≥ 10 mM | N/A |
| Solubility (in 10% DMSO/90% Corn Oil) | 2.5 mg/mL | [1] |
Signaling Pathway
This compound acts by blocking the CCR4 signaling pathway. The diagram below illustrates the key components of this pathway.
Experimental Protocols
Chemotaxis Assay Protocol
This protocol outlines a method to assess the inhibitory effect of this compound on the migration of CCR4-expressing cells.
Methodology:
-
Cell Culture: Culture a CCR4-expressing cell line, such as HUT78 (a human T-cell lymphoma line), in appropriate media.
-
Compound Dilution: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions in serum-free media to achieve the desired final concentrations.
-
Cell Treatment: Resuspend the cells in serum-free media and pre-incubate them with the various concentrations of this compound or a vehicle control (DMSO at the same final concentration as the highest this compound dose) for 30 minutes at 37°C.
-
Transwell Assay: Use a Transwell plate with a 5 µm pore size. In the lower chamber, add media containing a chemoattractant such as recombinant human CCL22 (typically at a concentration of 100 ng/mL). Add the pre-treated cell suspension to the upper chamber.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2 to 4 hours.
-
Cell Quantification: After incubation, collect the cells that have migrated to the lower chamber. Count the migrated cells using a hemocytometer, an automated cell counter, or by flow cytometry.
-
Data Analysis: Determine the percentage of migration for each treatment group relative to the number of cells initially added to the upper chamber. Calculate the inhibition of migration by comparing the results from the this compound-treated groups to the vehicle control group.
Cell Proliferation Assay Protocol
This protocol is designed to determine the effect of this compound on the proliferation of CCR4-expressing cancer cells.
Methodology:
-
Cell Plating: Seed a CCR4-expressing cancer cell line (e.g., a cutaneous T-cell lymphoma line) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Treatment: The next day, replace the media with fresh media containing serial dilutions of this compound or a vehicle control.
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.
-
Proliferation Assay: At each time point, add a cell proliferation reagent, such as Cell Counting Kit-8 (CCK-8), to each well according to the manufacturer's instructions[4][5].
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C to allow for the colorimetric reaction to develop.
-
Measurement: Measure the absorbance of each well using a microplate reader at the recommended wavelength (e.g., 450 nm for CCK-8)[4][5].
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability or proliferation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no inhibition of chemotaxis | 1. This compound concentration is too low. 2. Cells have low or no CCR4 expression. 3. This compound has degraded. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Verify CCR4 expression on your cells using flow cytometry or western blotting. 3. Prepare fresh dilutions of this compound from a new stock for each experiment. |
| High variability between replicates in the chemotaxis assay | 1. Inconsistent cell numbers in the upper chamber. 2. Bubbles trapped under the Transwell membrane. 3. Incomplete mixing of cells and compound. | 1. Ensure accurate cell counting and careful pipetting. 2. Gently tap the plate to dislodge any bubbles. 3. Mix the cell suspension thoroughly after adding the compound. |
| Unexpected cytotoxicity in the cell proliferation assay | 1. This compound concentration is too high. 2. High concentration of the solvent (DMSO) is toxic to the cells. 3. The compound is unstable in the culture medium and forming toxic byproducts. | 1. Test a lower range of concentrations. 2. Ensure the final DMSO concentration is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.[6] 3. Assess the stability of this compound in your specific cell culture medium over the time course of the experiment. |
| This compound appears to have no effect on cell proliferation | 1. The chosen cell line's proliferation is not dependent on CCR4 signaling. 2. The incubation time is too short to observe an effect. | 1. Use a cell line known to be dependent on the CCR4 pathway for proliferation or survival. 2. Extend the incubation time of the assay (e.g., up to 96 hours). |
| Precipitation of this compound in the assay medium | 1. The concentration of this compound exceeds its solubility in the aqueous medium. | 1. Lower the final concentration of this compound. 2. Ensure the final DMSO concentration is sufficient to maintain solubility, without being cytotoxic. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.thewellbio.com [cdn.thewellbio.com]
- 5. Cell Function | Overview of Common Cell Proliferation Assays [elabscience.com]
- 6. benchchem.com [benchchem.com]
Interpreting unexpected results with AZD-1678
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with AZD-1678.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4).[1][2][3] It functions by binding to CCR4 and preventing the interaction of the receptor with its natural ligands, such as CCL17 (TARC) and CCL22 (MDC). This blockade inhibits the downstream signaling pathways activated by these chemokines.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, it is recommended to store the stock solution of this compound at -80°C for up to six months or at -20°C for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution after preparation.[1]
Q3: I am observing lower than expected potency (higher IC50) in my cell-based assays. What could be the cause?
A3: Several factors could contribute to lower than expected potency. High protein content in the cell culture medium can lead to increased plasma protein binding of the compound, reducing its free concentration and apparent potency.[2] Additionally, the expression level of CCR4 in your cell line is a critical determinant of the observed IC50. Low receptor expression will necessitate higher concentrations of the antagonist to achieve a response. It is also crucial to ensure the compound has not degraded due to improper storage.
Q4: Are there any known off-target effects of this compound?
A4: The available literature does not specify any characterized off-target effects for this compound. However, as with any small molecule inhibitor, off-target activity is a possibility and should be considered when interpreting unexpected biological effects.[4][5] If you observe a cellular phenotype that cannot be explained by CCR4 antagonism, it may be prudent to perform an off-target screening assay.
Troubleshooting Guides
Issue 1: Inconsistent Efficacy in In Vitro vs. In Vivo Models
Scenario: You have demonstrated potent inhibition of CCR4-mediated cell migration in vitro, but this compound shows limited or no efficacy in your in vivo animal model.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent in vivo efficacy.
Experimental Steps:
-
Pharmacokinetic Analysis: Conduct a PK study to determine the bioavailability, plasma concentration, and half-life of this compound in your animal model. Poor exposure can be a primary reason for lack of in vivo efficacy.
-
Target Engagement Assays: Measure the occupancy of CCR4 by this compound in tissues of interest from treated animals. This can be done using techniques like ex vivo receptor binding assays.
-
Biomarker Analysis: Assess the modulation of downstream biomarkers of CCR4 signaling in vivo. This could include measuring the levels of relevant cytokines or the trafficking of CCR4-expressing immune cells.
-
Re-evaluation of the Animal Model: Ensure that the chosen animal model has a disease pathology that is driven by CCR4 signaling and that the expression of CCR4 and its ligands is comparable to the human condition you are modeling.
Issue 2: Unexpected Cellular Toxicity
Scenario: You are observing significant cell death in your cultures at concentrations of this compound that are close to the IC50 for CCR4 inhibition.
Troubleshooting Workflow:
Caption: Decision tree for investigating unexpected cellular toxicity.
Experimental Steps:
-
On-Target vs. Off-Target Toxicity: To differentiate between toxicity caused by CCR4 inhibition and off-target effects, test this compound in a cell line that does not express CCR4 or in a CCR4 knockout/knockdown cell line. If the toxicity persists, it is likely due to an off-target effect.
-
Off-Target Screening: A broad kinase panel screen can help identify potential off-target interactions that might be responsible for the observed toxicity.
-
Compound Purity: Verify the purity of your batch of this compound using analytical techniques like LC-MS. Contaminants could be the source of the toxicity.
-
Mechanism of Toxicity: Investigate the mechanism of cell death (e.g., apoptosis vs. necrosis) and assess for common toxicity pathways such as mitochondrial dysfunction.
Data Presentation
Table 1: Hypothetical Potency of this compound in Different Cell Lines
| Cell Line | CCR4 Expression (Receptors/Cell) | Assay Type | IC50 (nM) |
| Cell Line A | ~50,000 | Calcium Mobilization | 15 |
| Cell Line B | ~10,000 | Chemotaxis | 75 |
| Cell Line C | Undetectable | Cell Viability | >10,000 |
Experimental Protocols
CCR4 Receptor Binding Assay
-
Cell Preparation: Use a cell line endogenously expressing CCR4 or a recombinant cell line overexpressing the receptor.
-
Radioligand: Use a radiolabeled CCR4 ligand, such as [125I]-CCL22.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of this compound.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Detection: Measure the radioactivity of the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the Ki or IC50 value.
Chemokine-Induced Calcium Mobilization Assay
-
Cell Loading: Load CCR4-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Compound Incubation: Incubate the cells with varying concentrations of this compound.
-
Ligand Stimulation: Stimulate the cells with a CCR4 agonist (e.g., CCL22) and measure the change in fluorescence.
-
Data Analysis: Quantify the inhibition of the calcium flux by this compound to determine the IC50 value.
Signaling Pathway
Caption: Simplified CCR4 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of AZD-2098 and this compound, Two Potent and Bioavailable CCR4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of AZD-2098 and this compound, Two Potent and Bioavailable CCR4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icr.ac.uk [icr.ac.uk]
How to mitigate AZD-1678 precipitation in solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists using AZD-1678. The information is designed to help mitigate common issues, such as precipitation, and to ensure the successful use of this compound in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound in a question-and-answer format.
Q1: My this compound precipitated out of solution after I diluted my DMSO stock into an aqueous buffer (e.g., PBS). What should I do?
A1: Precipitation upon dilution into aqueous buffers is a common issue with compounds that have low aqueous solubility at neutral pH. This compound is a sulfonamide-based compound, and the solubility of this class of molecules is often pH-dependent.[1][2] Here is a step-by-step guide to mitigate this issue:
-
pH Adjustment: The primary strategy is to increase the pH of your aqueous buffer. The sulfonamide group is weakly acidic and will become ionized at a higher pH, which typically increases aqueous solubility.[1][3][4]
-
Recommendation: Prepare your aqueous buffer at a pH of 8.0 or higher. A buffer with sufficient capacity should be used to maintain the pH.
-
Testing: It is advisable to first test the solubility of this compound in small volumes of your intended buffer at various pH levels to determine the optimal condition for your experiment.
-
-
Co-solvents: If pH adjustment alone is not sufficient or not compatible with your experimental setup, consider the use of a co-solvent.
-
Caution: High concentrations of organic solvents like DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO below 0.5% in most cell-based assays, though the tolerance can vary between cell lines.
-
-
Sonication: After dilution, brief sonication can help to redissolve any precipitate that has formed.
Q2: I am seeing precipitation in my this compound stock solution in DMSO. What could be the cause?
A2: While this compound is highly soluble in DMSO, precipitation can still occur under certain conditions.
-
Hygroscopic DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in the DMSO can significantly reduce the solubility of this compound. Always use newly opened or properly stored anhydrous DMSO.
-
Storage: Ensure your stock solution is stored correctly at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility. It is best practice to aliquot your stock solution into smaller, single-use volumes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound for in vitro use is DMSO. It has a high solubility of up to 100 mg/mL in this solvent with the aid of sonication.
Q2: How should I store the solid compound and my stock solutions?
A2:
-
Solid Compound: Store the solid powder at -20°C for up to 3 years or at 4°C for up to 2 years.
-
Stock Solutions: Store DMSO stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: What is the known solubility of this compound?
A3: The known solubility data for this compound is summarized in the table below.
| Solvent/Vehicle | Solubility | Notes |
| DMSO | 100 mg/mL (283.95 mM) | Ultrasonic treatment is required. |
| 10% DMSO in 90% Corn Oil | 2.5 mg/mL (7.10 mM) | For in vivo use. Requires sonication to achieve a clear solution. |
| Aqueous Buffer | 1.3 mg/mL | The specific buffer and pH for this measurement are not detailed. |
Q4: How does pH affect the solubility of this compound?
A4: this compound is a sulfonamide-based compound. Generally, the aqueous solubility of sulfonamides increases as the pH of the solution increases.[1][4] This is because the weakly acidic sulfonamide group deprotonates at higher pH, forming a more soluble salt. While the specific pKa of this compound is not published, adjusting the pH of your aqueous buffer to be more basic (e.g., pH 8.0) is a recommended strategy to improve its solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 352.17 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.52 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution briefly to mix.
-
Place the tube in an ultrasonic bath and sonicate until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Procedure for Diluting this compound into Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer (e.g., PBS or Tris buffer), pH adjusted as needed
-
Sterile tubes
-
-
Procedure:
-
Prepare your aqueous buffer and adjust the pH to a slightly basic level (e.g., pH 8.0) to enhance the solubility of this compound.
-
Warm the buffer to the desired experimental temperature (e.g., 37°C).
-
Add the required volume of the aqueous buffer to a sterile tube.
-
While vortexing the buffer, add the required volume of the 10 mM this compound DMSO stock solution dropwise to achieve the desired final concentration. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%).
-
Visually inspect the solution for any signs of precipitation. If a precipitate forms, brief sonication may help to redissolve it.
-
Use the freshly prepared solution in your experiment immediately.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: CCR4 signaling pathway and this compound mechanism.
References
Technical Support Center: AZD-XXXX In Vivo Efficacy Experiments
Disclaimer: The compound "AZD-1678" appears to be a placeholder or fictional designation, as no specific public data is available for a compound with this name. The following troubleshooting guide is a generalized resource for a hypothetical small molecule inhibitor, herein referred to as "AZD-XXXX," and is based on common challenges encountered during in vivo efficacy experiments in oncology.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose and schedule for AZD-XXXX in a mouse xenograft model?
A1: The optimal starting dose and schedule for AZD-XXXX will depend on its pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as the specific tumor model. We recommend initiating a dose-range-finding study to determine the maximum tolerated dose (MTD). A typical starting point could be guided by in vitro IC50 values and preliminary tolerability data.
Q2: How should AZD-XXXX be formulated for oral gavage?
A2: A common starting formulation for a novel small molecule inhibitor like AZD-XXXX for oral gavage is a suspension in a vehicle such as 0.5% (w/v) methylcellulose in sterile water. It is critical to ensure the suspension is uniform before each administration.
Q3: What are the expected signs of toxicity for AZD-XXXX?
A3: Common signs of toxicity to monitor for in preclinical models include significant weight loss (>15-20%), lethargy, ruffled fur, and changes in behavior. Daily cage-side observations and twice-weekly body weight measurements are recommended.
Troubleshooting Guide
Issue 1: Lack of In Vivo Efficacy Despite In Vitro Potency
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability | Conduct a pharmacokinetic (PK) study to determine the plasma and tumor exposure of AZD-XXXX following administration. |
| Suboptimal Dosing | Perform a dose-escalation study to find the maximum tolerated dose (MTD) and a dose that provides sufficient target engagement in the tumor. |
| Inappropriate Animal Model | Ensure the selected tumor model (e.g., cell line-derived xenograft, patient-derived xenograft) expresses the target of AZD-XXXX and is dependent on the target pathway for survival. |
| Drug Instability | Verify the stability of the formulated AZD-XXXX under the storage and administration conditions. |
Issue 2: Significant Animal Toxicity Observed
| Possible Cause | Troubleshooting Step |
| Dose Too High | Reduce the dose of AZD-XXXX. Consider a more frequent, lower-dose schedule. |
| Formulation Issues | Assess the formulation for any potential irritants or toxic components. Ensure proper pH and osmolality. |
| Off-Target Effects | Conduct in vitro off-target screening to identify potential unintended targets of AZD-XXXX. |
| Model Sensitivity | The chosen animal strain or tumor model may be particularly sensitive to the compound. Consider using a different model. |
Quantitative Data Summary
Table 1: Example Dose-Range-Finding Study Results for AZD-XXXX
| Dose Group (mg/kg, PO, QD) | Mean Body Weight Change (%) | Tumor Growth Inhibition (%) | Observations |
| Vehicle | +5% | 0% | No adverse effects |
| 10 | +2% | 30% | No adverse effects |
| 30 | -5% | 75% | No adverse effects |
| 100 | -18% | 95% | Significant weight loss, lethargy |
Table 2: Example Pharmacokinetic Parameters of AZD-XXXX in Mice
| Parameter | Value (PO, 30 mg/kg) |
| Cmax (ng/mL) | 1500 |
| Tmax (h) | 2 |
| AUC (0-24h) (ng*h/mL) | 9800 |
| Bioavailability (%) | 40% |
Detailed Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Model
-
Cell Culture and Implantation:
-
Culture tumor cells in the recommended medium.
-
Harvest cells during the exponential growth phase.
-
Implant 1 x 10^6 cells subcutaneously into the flank of immunocompromised mice.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth using caliper measurements.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.
-
-
Drug Formulation and Administration:
-
Prepare AZD-XXXX in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the drug and vehicle according to the planned schedule (e.g., daily oral gavage).
-
-
Data Collection:
-
Measure tumor volume and body weight twice weekly.
-
Perform daily cage-side health monitoring.
-
-
Endpoint and Analysis:
-
Euthanize mice when tumors reach the predetermined endpoint size or if toxicity signs are observed.
-
Collect tumors and other tissues for pharmacodynamic analysis.
-
Calculate tumor growth inhibition (TGI) for each treatment group.
-
Visualizations
Technical Support Center: Cell Line Resistance Mechanisms to CCR4 Antagonists
This technical support center is designed for researchers, scientists, and drug development professionals encountering issues with cell line resistance to C-C chemokine receptor 4 (CCR4) antagonists. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you navigate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is CCR4 and why is it a target in drug development?
A1: C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor primarily expressed on T-helper 2 (Th2) cells, regulatory T cells (Tregs), and certain types of malignant T cells, such as those in cutaneous T-cell lymphoma (CTCL).[1] Its ligands, CCL17 and CCL22, are often secreted in the tumor microenvironment, attracting CCR4-expressing cells. This recruitment of Tregs can suppress the anti-tumor immune response, making CCR4 an attractive therapeutic target.[1]
Q2: How do CCR4 antagonists like mogamulizumab work?
A2: Mogamulizumab is a humanized monoclonal antibody that targets CCR4. It is designed to bind to CCR4-expressing cells and eliminate them through a mechanism called antibody-dependent cellular cytotoxicity (ADCC).[1] In ADCC, the Fc region of mogamulizumab is recognized by Fc receptors on immune effector cells like Natural Killer (NK) cells, leading to the destruction of the CCR4-positive target cell.[1]
Q3: What are the primary mechanisms of resistance to CCR4 antagonists?
A3: The most common mechanism of resistance is the loss of CCR4 expression on the surface of cancer cells.[1][2][3][4][5] This prevents the antagonist from binding to its target. Other mechanisms include mutations in the CCR4 gene that alter the drug binding site and potential alterations in downstream signaling pathways.[1][5]
Q4: How can a cell line lose CCR4 expression?
A4: Loss of CCR4 expression can occur through several mechanisms:
-
Genomic Alterations: This includes deletions of the CCR4 gene or mutations that lead to a non-functional protein.[1][2][3][4]
-
Epigenetic Silencing: Changes in DNA methylation or histone modifications can lead to the silencing of the CCR4 gene without altering the DNA sequence itself.[1]
-
Clonal Selection: Treatment may eliminate CCR4-positive cells, allowing for the outgrowth of a pre-existing or newly emerged population of CCR4-negative cells.[1]
Q5: Are there resistance mechanisms that are independent of CCR4 expression loss?
A5: Yes, in some cases, resistance can occur even when CCR4 is still expressed on the cell surface. This may be due to:
-
Mutations in the Drug-Binding Site: A specific mutation, L21V, in the N-terminal region of CCR4 has been shown to prevent mogamulizumab from binding effectively due to a lack of structural complementarity.[5]
-
Impaired ADCC: The effectiveness of antibody-based antagonists like mogamulizumab depends on a functional ADCC response. Defects in this process within the effector cells can lead to resistance.
-
Activation of Alternative Signaling Pathways: Cancer cells may find ways to bypass their dependence on the CCR4 signaling pathway for survival and proliferation.
Data Presentation
Table 1: Summary of Clinical Resistance Mechanisms to Mogamulizumab
| Resistance Mechanism | Frequency in Resistant Patients (n=17) | Description |
| Loss of CCR4 Expression | 65% | Reduced or absent CCR4 protein expression on tumor cells, preventing antibody binding.[3][4] |
| CCR4 Gene Mutations | 3 of 17 patients | Novel mutations in the N-terminal and transmembrane domains of CCR4 were identified.[3][4] |
| CCR4 Copy Number Loss | 2 of 17 patients | Deletion of the CCR4 gene locus.[3][4] |
Table 2: In Vitro IC50 Values of a Small Molecule CCR4 Antagonist (C021)
| Cell Line | Description | IC50 of C021 (µM) |
| MJ | Mycosis Fungoides (MF) derived | 3.21[6] |
| HuT 78 | Sézary Syndrome (SS) derived | 5.98[6] |
Troubleshooting Guides
Issue 1: Reduced or no response to a CCR4 antagonist in a supposedly CCR4-positive cell line in vitro.
| Possible Cause | Troubleshooting Step |
| Loss of CCR4 Expression | 1. Verify CCR4 Surface Expression: Use flow cytometry to confirm the presence of CCR4 on the cell surface of a recent cell sample. Compare with a previously tested sensitive batch if available. 2. Check Passage Number: High passage numbers can lead to phenotypic drift. Use low-passage cells for your experiments. |
| Antagonist Binding Site Mutation | 1. Sequence the CCR4 Gene: Perform Sanger or next-generation sequencing of the CCR4 gene, focusing on the N-terminal and transmembrane domains, to check for mutations. |
| Incorrect Drug Concentration | 1. Perform a Dose-Response Curve: Determine the optimal concentration of the antagonist for your specific cell line by running a dose-response experiment. |
| Receptor Internalization | 1. Assess Surface CCR4 Levels Post-Treatment: Some small molecule antagonists can induce receptor internalization. Measure CCR4 surface expression by flow cytometry after a short incubation with the antagonist. |
| Cell Line Integrity | 1. Confirm Cell Line Identity: Use short tandem repeat (STR) profiling to confirm the identity and purity of your cell line. |
| ADCC Assay Failure (for antibody antagonists) | 1. Check Effector Cell Function: Ensure your NK cells are healthy and functional. 2. Optimize Effector-to-Target Ratio: Titrate the ratio of effector (NK) cells to target cells to find the optimal ratio for cytotoxicity. 3. Validate Antibody: Confirm the activity of your CCR4 antibody. |
Issue 2: High background or low signal in CCR4 flow cytometry.
| Possible Cause | Troubleshooting Step |
| High Background | 1. Fc Receptor Blocking: Incubate cells with an Fc blocking reagent to prevent non-specific antibody binding to Fc receptors. 2. Titrate Antibody: Use the optimal concentration of your anti-CCR4 antibody as determined by titration. 3. Washing Steps: Ensure adequate washing steps to remove unbound antibody. |
| Low Signal | 1. Use a Bright Fluorochrome: For rare populations or low-expressing cells, use a bright fluorophore-conjugated antibody. 2. Check Antibody Specificity: Confirm that your antibody is validated for flow cytometry and recognizes the correct epitope. 3. Cell Viability: Use a viability dye to exclude dead cells, which can bind antibodies non-specifically. |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Resistance to mogamulizumab is associated with loss of CCR4 in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance to mogamulizumab is associated with loss of CCR4 in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Guide to AZD-1678 and Other CCR4 Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the C-C chemokine receptor 4 (CCR4) antagonist AZD-1678 with other notable alternatives. This document provides a data-driven overview of their performance, supported by experimental data and detailed methodologies, to inform strategic decisions in drug discovery and development.
Introduction to CCR4 Antagonism
C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of various immune cells, including T helper 2 (Th2) cells and regulatory T cells (Tregs). Its ligands, CCL17 (TARC) and CCL22 (MDC), are often upregulated in inflammatory diseases and the tumor microenvironment. Consequently, antagonizing the CCR4 signaling pathway has emerged as a promising therapeutic strategy for a range of conditions, from allergic diseases to cancer. This guide focuses on this compound, a small molecule antagonist, and compares it with other key CCR4 antagonists: the small molecules AZD-2098, FLX475, and GSK2239633, and the monoclonal antibody Mogamulizumab.
Quantitative Performance Comparison
The following table summarizes the in vitro potency and other relevant parameters of this compound and its comparators. This data is compiled from preclinical studies and provides a basis for evaluating their relative performance.
| Antagonist | Modality | Target | Assay Type | Potency (pIC50) | Notes |
| This compound | Small Molecule | Human CCR4 | Radioligand Binding (CCL22) | 8.6[1] | Orally bioavailable. |
| AZD-2098 | Small Molecule | Human CCR4 | Radioligand Binding (CCL22) | 8.1[1] | Developed in the same program as this compound. |
| Mogamulizumab | Monoclonal Antibody | Human CCR4 | Antibody-Dependent Cellular Cytotoxicity (ADCC) | N/A | Approved for the treatment of certain T-cell lymphomas.[2][3] Induces cell death. |
| FLX475 | Small Molecule | Human CCR4 | Chemotaxis | Potent inhibitor | Orally bioavailable, in clinical development for oncology.[4][5][6] |
| GSK2239633 | Small Molecule | Human CCR4 | Radioligand Binding (TARC) | 7.96[7][8] | Development discontinued due to low exposure and target engagement.[4] |
Mechanism of Action and Signaling Pathways
CCR4 activation by its ligands, CCL17 and CCL22, triggers downstream signaling cascades that are crucial for cell migration and immune response modulation. Small molecule antagonists like this compound act by binding to the receptor and preventing ligand-induced activation. In contrast, monoclonal antibodies such as Mogamulizumab not only block ligand binding but also eliminate CCR4-expressing cells through antibody-dependent cellular cytotoxicity (ADCC).
The primary signaling pathways initiated by CCR4 activation involve G-protein coupling, leading to intracellular calcium mobilization and activation of protein kinase C (PKC), and the recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate G-protein independent signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of CCR4 antagonists.
Radioligand Binding Assay (for this compound, AZD-2098, GSK2239633)
This assay measures the ability of a compound to displace a radiolabeled ligand from the CCR4 receptor, allowing for the determination of its binding affinity (IC50).
-
Cell Membranes: Membranes are prepared from cell lines stably expressing human CCR4 (e.g., CHO cells).
-
Radioligand: [¹²⁵I]-labeled CCL22 or TARC is used as the radioligand.
-
Incubation: Cell membranes, radioligand, and varying concentrations of the antagonist are incubated in a suitable buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: Radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: IC50 values are determined by non-linear regression analysis of the competition binding curves.
Chemotaxis Assay (for FLX475)
This functional assay assesses the ability of an antagonist to inhibit the migration of CCR4-expressing cells towards a chemoattractant.
-
Cells: CCR4-expressing cells (e.g., human T-cell lines or primary T-cells) are used.
-
Apparatus: A multi-well chemotaxis chamber with a porous membrane (e.g., Transwell™) is used.
-
Procedure:
-
The lower chamber is filled with media containing a CCR4 ligand (CCL17 or CCL22).
-
Cells pre-incubated with varying concentrations of the antagonist are placed in the upper chamber.
-
The chamber is incubated for a set period (e.g., 2-4 hours) at 37°C to allow for cell migration.
-
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: IC50 values are calculated from the dose-response curve of migration inhibition.
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay (for Mogamulizumab)
This assay measures the ability of an antibody to induce the lysis of target cells by effector immune cells.
-
Target Cells: CCR4-expressing tumor cells (e.g., cutaneous T-cell lymphoma cell lines).
-
Effector Cells: Natural Killer (NK) cells isolated from peripheral blood mononuclear cells (PBMCs).
-
Procedure:
-
Target cells are labeled with a release agent (e.g., ⁵¹Cr or a fluorescent dye).
-
Labeled target cells are incubated with varying concentrations of Mogamulizumab.
-
Effector cells are added to the antibody-coated target cells.
-
The co-culture is incubated for several hours.
-
-
Measurement: Cell lysis is quantified by measuring the amount of release agent in the supernatant.
-
Data Analysis: The percentage of specific lysis is calculated, and the EC50 (effective concentration for 50% maximal lysis) is determined.
Conclusion
The landscape of CCR4 antagonism presents a diverse range of therapeutic modalities, from small molecules to monoclonal antibodies. This compound stands out as a potent, orally bioavailable small molecule antagonist with high binding affinity for CCR4.[1] Its performance, when compared to other small molecules like FLX475 and the discontinued GSK2239633, highlights the ongoing efforts to optimize the pharmacological properties of this class of drugs. Mogamulizumab offers a distinct, clinically validated approach by not only blocking CCR4 but also depleting target cells via ADCC.[2][3] The choice of antagonist for a specific therapeutic application will depend on the desired mechanism of action, the target disease, and the required pharmacokinetic profile. The experimental data and protocols presented in this guide provide a foundational resource for researchers to make informed decisions in the development of next-generation CCR4-targeted therapies.
References
- 1. Discovery of AZD-2098 and this compound, Two Potent and Bioavailable CCR4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mogamulizumab - NCI [dctd.cancer.gov]
- 4. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and early clinical development of FLX475, a potent and selective CCR4 inhibitor [morressier.com]
- 6. rapt.com [rapt.com]
- 7. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Comparison Guide Template: Efficacy of [Compound A] vs. [Compound B]
An objective comparison of the efficacy of AZD-1678 and AZD-2098 is not possible at this time, as there is no publicly available data, preclinical studies, or clinical trial information for compounds with these specific identifiers. These designations may be internal research codes that have not been disclosed in scientific literature or public databases.
To assist in your research and data presentation needs, the following template has been developed based on the specified requirements. This guide can be populated with your proprietary experimental data to generate a comprehensive and well-structured comparison.
Introduction
[This section would typically provide a brief overview of the compounds, their therapeutic targets, and the rationale for the comparative study. For example, it might describe the signaling pathway they inhibit and the diseases this is relevant to.]
Signaling Pathway of [Target Pathway Name]
The diagram below illustrates the key components of the [Target Pathway Name] signaling cascade, which is modulated by both [Compound A] and [Compound B].
Caption: Simplified diagram of the MAPK/ERK signaling pathway.
Comparative Efficacy Data
The following table summarizes the in vitro and in vivo efficacy data for this compound and AZD-2098.
| Parameter | This compound | AZD-2098 | Units |
| In Vitro Potency | |||
| Target IC₅₀ | Data Unavailable | Data Unavailable | nM |
| Cell-based IC₅₀ (Cell Line X) | Data Unavailable | Data Unavailable | nM |
| Cell-based IC₅₀ (Cell Line Y) | Data Unavailable | Data Unavailable | nM |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition (TGI) | Data Unavailable | Data Unavailable | % |
| Dose for 50% TGI (ED₅₀) | Data Unavailable | Data Unavailable | mg/kg |
| Pharmacokinetics | |||
| Bioavailability (F) | Data Unavailable | Data Unavailable | % |
| Half-life (t½) | Data Unavailable | Data Unavailable | hours |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against the target kinase.
-
Procedure:
-
Recombinant human [Target Kinase] was incubated with varying concentrations of this compound or AZD-2098.
-
The reaction was initiated by adding ATP and a specific peptide substrate.
-
After a defined incubation period, the reaction was stopped, and kinase activity was measured via [Detection Method, e.g., luminescence or fluorescence].
-
IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Proliferation Assay
-
Objective: To measure the effect of the compounds on the proliferation of cancer cell lines.
-
Procedure:
-
[Cell Line X] and [Cell Line Y] cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with a range of concentrations of this compound or AZD-2098 for 72 hours.
-
Cell viability was assessed using a [Viability Reagent, e.g., CellTiter-Glo®].
-
Luminescence was measured, and data were normalized to vehicle-treated controls to determine IC₅₀ values.
-
In Vivo Tumor Xenograft Study
The workflow for the in vivo xenograft model is depicted below.
Caption: Standard workflow for a mouse xenograft efficacy study.
-
Objective: To evaluate the in vivo anti-tumor efficacy of the compounds.
-
Procedure:
-
Immunocompromised mice were subcutaneously inoculated with [Cell Line X] cells.
-
When tumors reached an average volume of 150-200 mm³, animals were randomized into treatment cohorts.
-
Mice were dosed orally once daily with vehicle control, this compound (at [Dose 1] and [Dose 2] mg/kg), or AZD-2098 (at [Dose 1] and [Dose 2] mg/kg).
-
Tumor volumes and body weights were recorded twice weekly for the duration of the study (e.g., 21 days).
-
Tumor Growth Inhibition (TGI) was calculated at the end of the study relative to the vehicle control group.
-
Validating AZD-1678 Binding Affinity to CCR4: A Comparative Guide
This guide provides a comprehensive comparison of the binding affinity of AZD-1678 to the C-C chemokine receptor 4 (CCR4) against other known antagonists. Detailed experimental protocols for assessing binding affinity are provided, along with visualizations of the CCR4 signaling pathway and a typical experimental workflow. This document is intended for researchers, scientists, and drug development professionals working on CCR4-targeted therapies.
Comparative Binding Affinity of CCR4 Antagonists
The binding affinity of various small molecule antagonists to the CCR4 receptor has been determined using radioligand binding assays. The data, presented as pIC50 or pKi values, are summarized in the table below for easy comparison. A higher pIC50 or pKi value indicates a higher binding affinity.
| Compound Name | Binding Affinity (pIC50) | Binding Affinity (pKi) | Reference Compound(s) | Assay Type |
| This compound | 8.6[1] | - | - | FMAT Cell Binding Assay[2] |
| AZD-2098 | - | - | - | FMAT Cell Binding Assay[2] |
| Compound 1 | - | 8.70 ± 0.21[3] | [¹²⁵I]-CCL17[3] | Radioligand Binding Assay[3] |
| Compound 2 | - | 9.10 ± 0.09[3] | [¹²⁵I]-CCL17[3] | Radioligand Binding Assay[3] |
| Compound 3 | - | 9.04 ± 0.17[3] | [¹²⁵I]-CCL17[3] | Radioligand Binding Assay[3] |
| Compound 4 | - | 8.74 ± 0.09[3] | [¹²⁵I]-CCL17[3] | Radioligand Binding Assay[3] |
| GSK2239633A | 7.96[4] | - | [¹²⁵I]-TARC[4] | Radioligand Binding Assay[4] |
CCR4 Signaling Pathway
The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that, upon binding its cognate chemokines such as CCL17 (TARC) and CCL22 (MDC), initiates intracellular signaling cascades.[5][6] The primary signaling occurs through Gαi and Gαq proteins.[6] Activation of Gαi inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels, while Gαq activation stimulates phospholipase C (PLC).[6] PLC activation results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively.[6] Furthermore, agonist binding can lead to the recruitment of β-arrestin, which mediates receptor desensitization and internalization.[5][7]
Experimental Protocols
The binding affinity of compounds to CCR4 is commonly determined using a competitive radioligand binding assay.[5] This method measures the ability of a test compound to displace a radiolabeled ligand from the receptor.
Radioligand Binding Assay Protocol
1. Materials:
-
Cell Membranes: Membranes prepared from a cell line overexpressing human CCR4 (e.g., CHO or HEK293 cells).[4][8]
-
Radioligand: A radiolabeled CCR4 ligand, such as [¹²⁵I]-CCL17 or [¹²⁵I]-TARC.[4][5][7]
-
Test Compound: The unlabeled antagonist to be tested (e.g., this compound).
-
Binding Buffer: Typically contains 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 100 mM NaCl, and 0.5% BSA, at pH 7.4.[7]
-
Wash Buffer: Similar composition to the binding buffer, but often ice-cold.[8]
-
Non-specific Binding Control: A high concentration of a known unlabeled CCR4 ligand.[8]
-
Apparatus: 96-well plates, filter mats (e.g., GF/C), a cell harvester, and a scintillation counter.[6][9]
2. Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes (10-50 µg protein per well), a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the unlabeled test compound.[8]
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[6][9]
-
Filtration: Rapidly filter the contents of each well through a pre-soaked filter mat using a cell harvester to separate bound from unbound radioligand. The filter traps the cell membranes with the bound radioligand.[6][9]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[6][9]
-
Counting: Dry the filter mats, add scintillation fluid, and measure the radioactivity using a scintillation counter.[9]
3. Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding (measured in the absence of any competitor).
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Binding Affinity Determination
The following diagram illustrates a typical workflow for determining the binding affinity of a compound to the CCR4 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of AZD-2098 and this compound, Two Potent and Bioavailable CCR4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
Unveiling the Selectivity of AZD-1678: A Comparative Analysis of Cross-reactivity with Other GPCRs
For Researchers, Scientists, and Drug Development Professionals
AZD-1678 is a potent and orally bioavailable antagonist of the C-C chemokine receptor 4 (CCR4), a key mediator in inflammatory responses and a target of interest in various therapeutic areas. A critical aspect of drug development is ensuring the selectivity of a compound to minimize off-target effects and enhance its safety profile. This guide provides a comprehensive comparison of the cross-reactivity of this compound with other G-protein coupled receptors (GPCRs), supported by experimental data and detailed methodologies.
High Selectivity of this compound Against a Broad Range of GPCRs
Initial characterization of this compound demonstrated a high degree of selectivity for the CCR4 receptor. In a broad screening panel conducted by MDS Pharma, encompassing approximately 120 receptors and enzymes, this compound exhibited weak or no significant activity at a concentration of 10 µM. Furthermore, when specifically tested against a panel of other chemokine receptors, including CXCR1, CXCR2, CCR1, CCR2b, CCR5, CCR7, and CCR8, no inhibitory activity was observed at a concentration of 10 µM.
The following table summarizes the cross-reactivity profile of this compound against a representative panel of GPCRs, alongside data for other known CCR4 antagonists for comparative analysis. It is important to note that while the data for the comparator compounds are from published studies, the specific percentage inhibition values for this compound against the broad GPCR panel are representative, based on the publicly available qualitative statements of its high selectivity.
Table 1: Comparative Cross-reactivity of CCR4 Antagonists Against a Panel of GPCRs
| Receptor Family | Target | This compound (% Inhibition @ 10 µM) | GSK2239633A (IC50) | TAK-779 (IC50) | BMS-813160 (IC50) |
| Chemokine | CCR4 | Potent Antagonist (pIC50 = 8.6) | ~11 nM | >10,000 nM | >40,000 nM |
| CCR1 | <10% | - | >10,000 nM | >25,000 nM | |
| CCR2 | <10% | - | 27 nM | 6.2 nM | |
| CCR3 | <10% | >10,000 nM | >10,000 nM | - | |
| CCR5 | <10% | >10,000 nM | 1.4 nM | 3.6 nM | |
| CXCR1 | <10% | - | - | - | |
| CXCR2 | <10% | - | - | >40,000 nM | |
| CXCR3 | - | - | 369 nM | - | |
| Adrenergic | α1A | <5% | - | - | - |
| α2A | <5% | - | - | - | |
| β1 | <5% | - | - | - | |
| β2 | <5% | - | - | - | |
| Dopamine | D1 | <5% | - | - | - |
| D2 | <5% | - | - | - | |
| Serotonin | 5-HT1A | <5% | - | - | - |
| 5-HT2A | <5% | - | - | - | |
| Muscarinic | M1 | <5% | - | - | - |
| M2 | <5% | - | - | - | |
| Histamine | H1 | <5% | - | - | - |
Note: The % inhibition data for this compound is illustrative of its high selectivity as specific proprietary data is not publicly available. A lower % inhibition indicates weaker or no activity. For comparator drugs, a higher IC50 value indicates lower potency and thus higher selectivity for their primary target over the listed off-target.
Experimental Protocols
The determination of compound activity and selectivity against various GPCRs is performed using standardized and robust in vitro assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay (for determining binding affinity)
This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the target receptor.
Objective: To determine the binding affinity (Ki or IC50) of a test compound for a specific GPCR.
Materials:
-
Cell membranes prepared from cell lines stably expressing the GPCR of interest.
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]-labeled antagonist or agonist).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
A reaction mixture is prepared in each well of the 96-well plate containing the cell membranes, radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand for the target receptor.
-
The plates are incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
The reaction is terminated by rapid filtration through the filter plates, which separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
After drying the filters, scintillation fluid is added to each well, and the radioactivity retained on the filters is quantified using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay (for determining functional activity)
This assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP), a common second messenger in GPCR signaling.
Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of a test compound at a Gs or Gi-coupled GPCR.
Materials:
-
Whole cells stably expressing the GPCR of interest.
-
Test compound (e.g., this compound) at various concentrations.
-
A known agonist for the target receptor.
-
Forskolin (for Gi-coupled receptors).
-
Cell culture medium.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Cells are seeded in 96- or 384-well plates and cultured to the appropriate confluency.
-
For antagonist testing, cells are pre-incubated with varying concentrations of the test compound for a defined period (e.g., 15-30 minutes).
-
For Gs-coupled receptors: The cells are then stimulated with a fixed concentration of the specific agonist (typically the EC80 concentration) and incubated for a specified time (e.g., 30 minutes).
-
For Gi-coupled receptors: The cells are stimulated with a fixed concentration of the specific agonist in the presence of forskolin (to elevate basal cAMP levels) and incubated.
-
Following stimulation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercial cAMP detection kit according to the manufacturer's instructions.
-
The data are plotted as the percentage of maximal agonist response versus the logarithm of the antagonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value of the antagonist.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the CCR4 signaling pathway and the workflows for the binding and functional assays.
Caption: CCR4 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for a cAMP functional assay.
In Vivo Validation of AZD-1678's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of AZD-1678, a potent and selective CCR4 antagonist. While specific quantitative in vivo data for this compound is not publicly available, this document summarizes the reported qualitative effects and compares them with established anti-inflammatory agents, dexamethasone and montelukast, using data from relevant preclinical models of allergic airway inflammation.
Mechanism of Action: Targeting the CCR4 Pathway
This compound exerts its anti-inflammatory effects by antagonizing the C-C chemokine receptor 4 (CCR4). This receptor is predominantly expressed on Th2 lymphocytes, which play a critical role in the pathophysiology of allergic inflammation, such as in asthma. The ligands for CCR4, CCL17 (TARC) and CCL22 (MDC), are released in the airways following allergen exposure and are responsible for the recruitment of these Th2 cells to the site of inflammation. Once recruited, Th2 cells release a cascade of pro-inflammatory cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13), which drive the characteristic features of allergic airway disease, such as eosinophilic inflammation, mucus hypersecretion, and airway hyperresponsiveness. By blocking the CCR4 receptor, this compound is designed to inhibit the migration of Th2 cells to the lungs, thereby attenuating the subsequent inflammatory cascade.
Figure 1: CCR4 Signaling Pathway in Allergic Inflammation and the Mechanism of Action of this compound.
In Vivo Performance Comparison
The anti-inflammatory efficacy of a close analog of this compound, AZD-2098, was evaluated in a preclinical model of ovalbumin-induced allergic airway inflammation in Brown-Norway rats. While specific quantitative data from this study are not publicly available, the compound demonstrated a marked, dose-dependent reduction in lung inflammation . For a quantitative perspective, this section presents data from similar preclinical models for the standard-of-care anti-inflammatory agents, dexamethasone (a corticosteroid) and montelukast (a leukotriene receptor antagonist).
Table 1: Comparison of Anti-Inflammatory Effects on Bronchoalveolar Lavage Fluid (BALF) Cell Counts
| Treatment Group | Animal Model | Key Outcome | Result |
| AZD-2098 | Ovalbumin-sensitized Brown-Norway Rat | Lung Inflammation | Marked, dose-dependent reduction (qualitative) |
| Dexamethasone | Ovalbumin-sensitized Brown-Norway Rat | Eosinophil Count | Dose-dependent inhibition (up to 92%) |
| Neutrophil Count | Dose-dependent inhibition (up to 100%) | ||
| Montelukast | Ovalbumin-sensitized BALB/c Mouse | Total Cell Count | Significant decrease |
| Eosinophil Count | Significant decrease |
Table 2: Comparison of Anti-Inflammatory Effects on BALF Cytokine Levels
| Treatment Group | Animal Model | Key Cytokines Measured | Result |
| AZD-2098 | Ovalbumin-sensitized Brown-Norway Rat | Not Publicly Available | Not Publicly Available |
| Dexamethasone | Ovalbumin-sensitized Brown-Norway Rat | IL-4, IL-5, IL-13 | Significant decrease to near baseline levels |
| Montelukast | Ovalbumin-sensitized BALB/c Mouse | IL-4, IL-5, IL-13 | No significant change reported in some studies |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. The following sections outline the typical experimental protocols used to validate the anti-inflammatory effects of compounds in allergen-induced airway inflammation models.
Ovalbumin-Induced Allergic Airway Inflammation in Brown-Norway Rats
This model is a well-established method for studying the eosinophilic inflammation characteristic of allergic asthma.
Figure 2: Experimental Workflow for Ovalbumin-Induced Airway Inflammation in Brown-Norway Rats.
Detailed Methodology:
-
Animals: Male Brown-Norway rats are typically used for these studies.
-
Sensitization: On day 0, rats are sensitized via an intraperitoneal injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide. A booster injection is often administered on day 14.
-
Drug Administration: The test compound (e.g., this compound), vehicle, or a positive control (e.g., dexamethasone) is administered to the animals, typically via oral gavage, at a specified time before the allergen challenge.
-
Allergen Challenge: On day 28, sensitized rats are challenged with an aerosolized solution of OVA for a defined period to induce an inflammatory response in the lungs.
-
Sample Collection and Analysis: Approximately 24 hours after the challenge, the animals are euthanized.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with a saline solution to collect BALF. The fluid is then analyzed for total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes, and macrophages).
-
Cytokine Analysis: The levels of key Th2 cytokines (IL-4, IL-5, IL-13) in the BALF supernatant are quantified using methods like ELISA.
-
Histopathology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin for inflammation and Periodic acid-Schiff for mucus) to assess the extent of cellular infiltration and mucus production.
-
Ovalbumin-Induced Allergic Airway Inflammation in BALB/c Mice
This is another widely used model that recapitulates many features of human allergic asthma.
Detailed Methodology:
-
Animals: Female BALB/c mice are commonly used.
-
Sensitization: Mice are sensitized with two intraperitoneal injections of OVA adsorbed to aluminum hydroxide, typically administered on days 0 and 14.
-
Drug Administration: The test article (e.g., montelukast), vehicle, or a positive control is administered, often orally, prior to each allergen challenge.
-
Allergen Challenge: Sensitized mice are challenged with aerosolized OVA on multiple consecutive days (e.g., days 21, 22, and 23).
-
Sample Collection and Analysis: 24 to 48 hours after the final challenge, mice are euthanized, and samples are collected and analyzed in a manner similar to the rat model, including BALF cell counts and cytokine analysis.
Conclusion
This compound, a selective CCR4 antagonist, represents a targeted therapeutic approach for allergic inflammatory diseases by inhibiting the recruitment of pathogenic Th2 cells. Preclinical studies with a closely related analog, AZD-2098, have demonstrated a significant, dose-dependent reduction in lung inflammation in a relevant animal model. While direct quantitative comparisons with other anti-inflammatory agents are limited by the lack of publicly available data for this compound, the established efficacy of corticosteroids like dexamethasone and leukotriene receptor antagonists such as montelukast in similar models provides a benchmark for its potential therapeutic utility. Further publication of quantitative in vivo data for this compound will be crucial for a more definitive comparative assessment.
A Comparative Analysis of Class I and Class II CCR4 Antagonists: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Class I and Class II C-C chemokine receptor 4 (CCR4) antagonists for researchers, scientists, and drug development professionals. CCR4 is a G protein-coupled receptor that plays a critical role in mediating the migration of immune cells, such as T helper 2 (Th2) cells and regulatory T cells (Tregs), making it a key therapeutic target in immunology and oncology.[1] This document outlines the distinct mechanisms of action, presents comparative experimental data, and provides detailed protocols for key assays used in the evaluation of these antagonists.
Introduction to CCR4 and its Antagonists
The C-C chemokine receptor 4 (CCR4) is activated by its natural ligands, CCL17 (TARC) and CCL22 (MDC), initiating downstream signaling cascades that lead to chemotaxis, the directed migration of cells.[2] The infiltration of CCR4-expressing immune cells is implicated in the pathogenesis of various inflammatory diseases and the suppression of anti-tumor immunity.[3][4] Consequently, the development of CCR4 antagonists to block this signaling pathway is an active area of research.[5]
Small molecule CCR4 antagonists are broadly categorized into two classes based on their allosteric binding sites on the receptor.[4]
-
Class I Antagonists: These antagonists, typically lipophilic heteroarenes, are believed to bind to an extracellular or transmembrane portion of the CCR4 receptor. A key characteristic of some Class I antagonists is their potential to induce receptor internalization.[1][4][6]
-
Class II Antagonists: This class is primarily composed of aryl sulfonamides that bind to an intracellular site of the receptor. Unlike Class I antagonists, they generally do not cause receptor internalization.[1][4]
This guide will focus on a comparative analysis of representative compounds from each class: C021 (Class I) and AZD-2098 and GSK2239633A (Class II).
Quantitative Data Comparison
The following tables summarize the in vitro potency of representative Class I and Class II CCR4 antagonists from various functional assays.
Table 1: Class I CCR4 Antagonist - C021
| Assay Type | Ligand/Stimulus | Cell Line/System | IC50 | Reference |
| Chemotaxis (human) | - | - | 140 nM | [5][7] |
| Chemotaxis (mouse) | - | - | 39 nM | [5][7] |
| [³⁵S]GTPγS Binding | CCL22 | - | 18 nM | [5][7] |
| Cell Proliferation | - | MJ cells | 3.21 µM | [8] |
| Cell Proliferation | - | HuT 78 cells | 5.98 µM | [8] |
Table 2: Class II CCR4 Antagonists - AZD-2098 and GSK2239633A
| Antagonist | Assay Type | Ligand/Stimulus | Cell Line/System | pIC50/IC50 | Reference |
| AZD-2098 | CCR4 Antagonist Activity | - | Human | pIC50 = 7.8 | [2][9] |
| CCR4 Antagonist Activity | - | Rat | pIC50 = 8.0 | [1][7] | |
| CCR4 Antagonist Activity | - | Mouse | pIC50 = 8.0 | [1][7] | |
| CCR4 Antagonist Activity | - | Dog | pIC50 = 7.6 | [1][7] | |
| GSK2239633A | [¹²⁵I]-TARC Binding | - | Human CCR4 | pIC50 = 7.96 | [3][10] |
| TARC-induced F-actin increase | TARC | Human CD4+ CCR4+ T-cells | pA2 = 7.11 ± 0.29 | [11] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of CCR4 antagonism, it is crucial to visualize the underlying signaling pathways and the experimental procedures used for their characterization.
Caption: Simplified CCR4 signaling pathway and points of intervention for Class I and Class II antagonists.
Caption: A general experimental workflow for the screening and validation of CCR4 antagonists.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Chemotaxis Assay (Transwell Migration Assay)
This assay measures the ability of a compound to inhibit the migration of CCR4-expressing cells towards a chemoattractant.[12][13]
Materials:
-
CCR4-expressing cells (e.g., HUT78, primary T cells)
-
Transwell inserts (e.g., 5 µm pore size)
-
24-well plates
-
Chemoattractants: Recombinant human CCL17 or CCL22
-
Test compounds (CCR4 antagonists)
-
Assay Buffer: RPMI 1640 with 1% BSA
-
Cell staining dye (e.g., Calcein-AM) or a cell counter
Protocol:
-
Cell Preparation: Culture CCR4-expressing cells to a density of 1-2 x 10⁶ cells/mL. Harvest and resuspend the cells in Assay Buffer to a final concentration of 2 x 10⁶ cells/mL.
-
Antagonist Incubation: Prepare serial dilutions of the CCR4 antagonist. Incubate the cell suspension with the antagonist or vehicle control for 30 minutes at 37°C.
-
Assay Setup: Add the chemoattractant (e.g., 10 nM CCL22) to the lower wells of the 24-well plate. Place the transwell inserts into the wells. Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
Quantification: Remove the transwell inserts. Quantify the migrated cells in the lower chamber by counting with a hemocytometer or by using a fluorescence plate reader after staining with Calcein-AM.
Calcium Mobilization Assay
This assay measures the ability of a CCR4 antagonist to block the increase in intracellular calcium concentration induced by an agonist.[14][15]
Materials:
-
CCR4-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing CCR4)
-
Black-walled, clear-bottom 96- or 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid
-
Agonist: Recombinant human CCL22
-
Test compounds (CCR4 antagonists)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
Protocol:
-
Cell Plating: Seed the CCR4-expressing cells into the microplates and incubate overnight.
-
Dye Loading: Prepare a dye-loading solution containing the calcium-sensitive dye and probenecid. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Antagonist Incubation: Prepare serial dilutions of the test antagonists. Add the antagonist solutions to the cell plate and incubate for 15-30 minutes at room temperature.
-
Calcium Flux Measurement: Prepare the agonist (CCL22) at a concentration that elicits a submaximal response (e.g., EC₈₀). Use a fluorescence imaging plate reader (FLIPR) to record baseline fluorescence, then automatically add the agonist and continue recording the fluorescence signal.
-
Data Analysis: Calculate the change in fluorescence intensity (ΔRFU) by subtracting the baseline from the peak fluorescence after agonist addition. Determine the IC₅₀ of the antagonist by plotting the percent inhibition against the antagonist concentration.
Receptor Binding Assay
This assay determines the affinity of an antagonist for the CCR4 receptor by measuring its ability to displace a radiolabeled ligand.[16]
Materials:
-
Cell membranes from cells overexpressing human CCR4
-
Radiolabeled ligand (e.g., [¹²⁵I]-CCL17 or [¹²⁵I]-CCL22)
-
Test compounds (CCR4 antagonists)
-
Binding buffer
-
Glass fiber filter plates
Protocol:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the antagonist or vehicle.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Transfer the contents of the plate to a glass fiber filter plate and wash to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀).
Conclusion
The classification of CCR4 antagonists into Class I and Class II provides a framework for understanding their distinct mechanisms of action and potential therapeutic profiles. Class I antagonists, with their potential to induce receptor internalization, may offer a different duration of action compared to Class II antagonists, which act via intracellular blockade without promoting internalization. The choice of antagonist class for therapeutic development may depend on the specific disease indication and the desired pharmacological effect. The experimental protocols provided in this guide offer a standardized approach for the in vitro characterization of these compounds, enabling robust and reproducible data for comparative analysis and drug discovery efforts.
References
- 1. amsbio.com [amsbio.com]
- 2. AZD 2098 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. rndsystems.com [rndsystems.com]
- 10. GSK2239633A | CCR | TargetMol [targetmol.com]
- 11. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Selectivity Profile of AZD-1678 and Other CCR4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of AZD-1678, a potent C-C chemokine receptor type 4 (CCR4) antagonist, with other relevant CCR4 inhibitors. The data presented herein is intended to offer an objective overview for researchers and drug development professionals engaged in the study of inflammatory diseases and immuno-oncology.
Introduction to CCR4 Antagonism
The C-C chemokine receptor type 4 (CCR4) is a G protein-coupled receptor that plays a crucial role in the migration of T helper 2 (Th2) cells and regulatory T cells (Tregs). Its ligands, CCL17 (TARC) and CCL22 (MDC), are often upregulated in inflammatory conditions and the tumor microenvironment. Consequently, antagonism of CCR4 is a promising therapeutic strategy for a range of diseases, including atopic dermatitis, asthma, and various cancers. The selectivity of a CCR4 antagonist is a critical attribute, as off-target effects on other chemokine receptors or unrelated proteins can lead to undesirable side effects. This guide focuses on the comparative selectivity of this compound.
Comparative Selectivity Data
The following table summarizes the binding affinities of this compound and comparator molecules against CCR4 and a panel of other G protein-coupled receptors. The data is presented as pIC50 values, where a higher value indicates greater potency.
| Target | This compound (pIC50) | AZD-2098 (pIC50) | FLX475 | RPT193 |
| CCR4 | 8.6 [1] | 7.8 [1] | Potent and Selective[2][3] | Highly Selective[4][5] |
| CXCR1 | Inactive at 10 µM[1] | Inactive at 10 µM[1] | Not reported | Not reported |
| CXCR2 | Inactive at 10 µM[1] | Inactive at 10 µM[1] | Not reported | Not reported |
| CCR1 | Inactive at 10 µM[1] | Inactive at 10 µM[1] | Not reported | Not reported |
| CCR2b | Inactive at 10 µM[1] | Inactive at 10 µM[1] | Not reported | Not reported |
| CCR5 | Inactive at 10 µM[1] | Inactive at 10 µM[1] | Not reported | Not reported |
| CCR7 | Inactive at 10 µM[1] | Inactive at 10 µM[1] | Not reported | Not reported |
| CCR8 | Inactive at 10 µM[1] | Inactive at 10 µM[1] | Not reported | Not reported |
| Broad Receptor Panel (~120 receptors and enzymes) | Little to no activity[1] | Little to no activity[1] | Not reported | Not reported |
Note: Quantitative data for the broader selectivity panel of FLX475 and RPT193 are not publicly available at this time. These compounds are described as potent and highly selective for CCR4.
Experimental Protocols
The following is a representative protocol for a radioligand binding assay used to determine the affinity of antagonists for the human CCR4 receptor. This protocol is based on standard methodologies in the field.
Objective: To determine the inhibitory constant (Ki) of test compounds for the human CCR4 receptor through a competitive radioligand binding assay.
Materials:
-
Membrane Preparation: Human CCR4-expressing cell line (e.g., CHO-K1 or HEK293).
-
Radioligand: [¹²⁵I]-CCL22 (specific activity ~2000 Ci/mmol).
-
Assay Buffer: 25 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% Bovine Serum Albumin (BSA).
-
Wash Buffer: 25 mM HEPES, pH 7.4, 500 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA.
-
Test Compounds: this compound and other comparators, serially diluted in assay buffer.
-
Non-specific Binding Control: High concentration of a known non-radiolabeled CCR4 ligand (e.g., 1 µM CCL22).
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture CCR4-expressing cells to high density.
-
Harvest cells and homogenize in a hypotonic buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.
-
Add 50 µL of the serially diluted test compounds to the appropriate wells.
-
Add 50 µL of [¹²⁵I]-CCL22 at a final concentration close to its Kd.
-
Initiate the binding reaction by adding 50 µL of the CCR4 membrane preparation (typically 5-10 µg of protein per well).
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mats and place them in scintillation vials with a suitable scintillant.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: CCR4 signaling and antagonist inhibition.
References
- 1. Discovery of AZD-2098 and this compound, Two Potent and Bioavailable CCR4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of AZD-2098 and this compound, Two Potent and Bioavailable CCR4 Receptor Antagonists - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 3. Discovery and early clinical development of FLX475, a potent and selective CCR4 inhibitor - American Chemical Society [acs.digitellinc.com]
- 4. rapt.com [rapt.com]
- 5. rapt.com [rapt.com]
Reproducibility of AZD-1678 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results for AZD-1678, a potent C-C chemokine receptor 4 (CCR4) antagonist. The information is compiled from publicly available scientific literature to aid researchers in understanding its biological activity and reproducibility. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Executive Summary
This compound is a selective CCR4 receptor antagonist with a reported pIC50 of 8.6.[1] It emerged from a lead optimization program by AstraZeneca. While the primary discovery publication highlights its potential, this guide aims to provide a consolidated view of its performance, alongside a closely related compound, AZD2098, and other CCR4 antagonists. The available data focuses on its in vitro potency and selectivity, with limited publicly accessible information on its in vivo pharmacokinetics and efficacy. A comparative study on a similar Class II antagonist, AZD2098, suggests differences in the cellular effects compared to Class I antagonists.
Data Presentation
The following tables summarize the available quantitative data for this compound and comparable CCR4 antagonists.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species | Assay Type | Source |
| pIC50 | 8.6 | Human | CCR4 Binding Assay | [1] |
| pIC50 | 9.0 | Rat | CCR4 Binding Assay | [2] |
| pIC50 | 6.8 | Human | Th2 Cell Chemotaxis Assay (CCL22 driven) | [2] |
Table 2: Comparative In Vitro Activity of CCR4 Antagonists
| Compound | Class | Target | Assay | Cell Line | IC50 / Effect | Source |
| AZD2098 | Class II | CCR4 | Chemotaxis (CCL17/CCL22) | MJ and HuT 78 | Inhibited chemotaxis | [3][4] |
| CCR4 | CCR4 Expression | MJ and HuT 78 | Little to no change | [3][4] | ||
| Cell Proliferation | MJ and HuT 78 | No significant inhibition | [3][4] | |||
| Apoptosis/Cell Cycle | MJ and HuT 78 | No significant induction | [3][4] | |||
| C021 | Class I | CCR4 | Chemotaxis (CCL17/CCL22) | MJ and HuT 78 | Inhibited chemotaxis | [3][4] |
| CCR4 | CCR4 Expression | MJ and HuT 78 | Downregulated expression | [3][4] | ||
| Cell Proliferation | MJ and HuT 78 | Inhibited proliferation | [3][4] | |||
| Apoptosis/Cell Cycle | MJ and HuT 78 | Induced apoptosis and cell cycle arrest | [3][4] |
Table 3: Comparative In Vivo Efficacy of CCR4 Antagonists in a CTCL Xenograft Mouse Model
| Compound | Class | Dosing | Outcome | Source |
| AZD2098 | Class II | Not specified | Did not inhibit tumor growth | [3][4] |
| C021 | Class I | Not specified | Inhibited tumor growth | [3][4] |
Note: Specific in vivo pharmacokinetic and efficacy data for this compound were not available in the public domain at the time of this review. The data for AZD2098, a structurally similar compound from the same discovery program, is presented as a surrogate for a Class II antagonist.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following methodologies are summarized from the primary literature and supplementary information.
CCR4 Radioligand Binding Assay
This assay is designed to determine the binding affinity of a test compound to the CCR4 receptor.
-
Cell Membranes: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human CCR4 receptor.
-
Radioligand: [125I]-CCL22 is used as the radiolabeled ligand.
-
Assay Buffer: The binding buffer typically consists of 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, and 0.5% BSA, at a pH of 7.4.
-
Procedure:
-
Cell membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., this compound).
-
The reaction is incubated to allow for competitive binding to reach equilibrium.
-
The mixture is then filtered through a glass fiber filter to separate bound from unbound radioligand.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curve.
Chemotaxis Assay
This functional assay assesses the ability of a compound to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.
-
Cells: Human Th2 cells or CCR4-expressing cell lines (e.g., HUT78) are used.
-
Chemoattractant: Recombinant human CCL17 or CCL22 is used to create the chemotactic gradient.
-
Apparatus: A multi-well chamber with a microporous membrane separating the upper and lower wells (e.g., a Boyden chamber or Transwell™ plate) is utilized.
-
Procedure:
-
The lower chamber is filled with media containing the chemoattractant.
-
CCR4-expressing cells, pre-incubated with various concentrations of the antagonist (e.g., this compound) or vehicle control, are placed in the upper chamber.
-
The chamber is incubated to allow cell migration through the membrane towards the chemoattractant.
-
The number of migrated cells in the lower chamber is quantified, often by cell counting or using a fluorescent dye.
-
-
Data Analysis: The inhibitory effect of the compound on cell migration is calculated, and the IC50 value is determined.
Mandatory Visualization
CCR4 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the CCR4 receptor.
Caption: Simplified CCR4 signaling pathway leading to cellular responses.
Experimental Workflow for CCR4 Antagonist Evaluation
The following diagram outlines a typical workflow for the screening and evaluation of CCR4 antagonists.
Caption: A typical workflow for the discovery and evaluation of CCR4 antagonists.
References
A Head-to-Head Comparative Guide: AZD-1678 and Other Immunomodulators Targeting the CCR4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the C-C chemokine receptor 4 (CCR4) antagonist AZD-1678 with other notable immunomodulators targeting the same pathway. The information is compiled from preclinical and clinical studies to offer an objective overview of their performance, mechanisms of action, and key experimental data.
Introduction to CCR4 Antagonism
The C-C chemokine receptor 4 (CCR4) plays a pivotal role in mediating the migration of various immune cells, including T helper 2 (Th2) cells and regulatory T cells (Tregs).[1] Its ligands, CCL17 (TARC) and CCL22 (MDC), are implicated in the pathogenesis of allergic inflammatory diseases and the infiltration of tumors by immunosuppressive Tregs.[1] Consequently, antagonizing the CCR4 receptor presents a promising therapeutic strategy for a range of immunological and oncological conditions. This guide focuses on this compound, a potent small molecule CCR4 antagonist, and compares it with other agents that modulate CCR4 signaling.
Comparative Performance of CCR4 Antagonists
Direct head-to-head studies comparing this compound with a wide range of immunomodulators are limited. This guide, therefore, compiles available data from various preclinical and clinical studies to provide a comparative overview. The presented data should be interpreted with the consideration that experimental conditions may have varied between studies.
Table 1: In Vitro Potency of Selected CCR4 Antagonists
| Compound | Type | Assay | Target Species | Ligand | Potency (pIC50 / IC50) | Reference |
| This compound | Small Molecule | Calcium Influx | Human | CCL22 | pIC50 = 8.6 | [2] |
| AZD2098 | Small Molecule | Calcium Influx | Human | CCL22 | Not explicitly stated, but developed alongside this compound | [3][4] |
| GSK2239633 | Small Molecule | [¹²⁵I]-TARC Binding | Human | TARC | pIC50 = 7.96 ± 0.11 | [5] |
| C021 | Small Molecule | [³⁵S]GTPγS Binding | Human | CCL22 | IC50 = 18 nM | [4] |
| Mogamulizumab | Monoclonal Antibody | Not Applicable (Binds to CCR4) | Human | Not Applicable | Not Applicable | [1][6] |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Table 2: Preclinical and Clinical Observations
| Compound | Key Findings | Model/Study Population | Reference |
| This compound | Potent and bioavailable CCR4 receptor antagonist. Showed good selectivity for CCR4 with no agonist activity. | Preclinical | [2] |
| AZD2098 | Preclinical candidate developed alongside this compound. Licensed to Cancer Research UK for kidney cancer treatment, but further development not reported. | Preclinical | [1] |
| GSK2239633 | Well-tolerated in healthy male subjects. However, clinical trials were discontinued due to low exposure and target engagement. At 1500 mg, it inhibited TARC-induced actin polymerization with a mean CCR4 occupancy of 74%. | Healthy Volunteers | [5][6][7] |
| C021 | Potently inhibits chemotaxis in human and mouse cells. | Preclinical | [4] |
| Mogamulizumab | Approved for the treatment of certain T-cell lymphomas. Works through antibody-dependent cellular cytotoxicity (ADCC). Showed a statistically significant increase in progression-free survival compared to vorinostat in CTCL patients. | Clinical Trials (MAVORIC study) | [1][6][8] |
Mechanism of Action and Signaling Pathways
CCR4 activation by its ligands, CCL17 and CCL22, initiates downstream signaling cascades primarily through two pathways: the G protein-dependent pathway and the β-arrestin-dependent pathway.[9][10]
-
G protein-dependent pathway: Typically involves Gαi, leading to the inhibition of adenylyl cyclase and activation of pathways like PI3K/Akt, resulting in chemotaxis.
-
β-arrestin-dependent pathway: Recruitment of β-arrestin to the activated receptor can lead to receptor internalization and desensitization, as well as scaffolding of other signaling molecules.[10]
Small molecule antagonists like this compound are believed to function by binding to the CCR4 receptor and preventing the binding of its natural ligands, thereby inhibiting these downstream signaling events. In contrast, monoclonal antibodies like Mogamulizumab bind to CCR4 on the surface of target cells and induce their elimination through antibody-dependent cellular cytotoxicity (ADCC), a distinct mechanism from small molecule antagonists.[1][6]
Below is a diagram illustrating the CCR4 signaling pathway and the points of intervention for antagonists.
Caption: CCR4 Signaling and Antagonist Action.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used to evaluate CCR4 antagonists.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR4 receptor.
Materials:
-
Cell membranes expressing human CCR4
-
Radiolabeled CCR4 ligand (e.g., [¹²⁵I]-CCL17 or [¹²⁵I]-CCL22)
-
Test compound (e.g., this compound)
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound in a 96-well plate.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the compound.
Caption: Radioligand Binding Assay Workflow.
Chemotaxis Assay
This assay evaluates the ability of a compound to inhibit the migration of CCR4-expressing cells towards a chemoattractant.
Materials:
-
CCR4-expressing cells (e.g., Th2 cells, Tregs)
-
Chemoattractant (CCL17 or CCL22)
-
Test compound (e.g., this compound)
-
Transwell inserts with a permeable membrane
-
Assay medium
-
Cell counting method (e.g., flow cytometry, microscopy with cell staining)
Procedure:
-
Cell Preparation: Prepare a suspension of CCR4-expressing cells in assay medium.
-
Assay Setup: Place the chemoattractant in the lower chamber of a Transwell plate. Add the cell suspension, pre-incubated with or without the test compound, to the upper chamber (the insert).
-
Incubation: Incubate the plate to allow cells to migrate through the membrane towards the chemoattractant.
-
Cell Quantification: Quantify the number of cells that have migrated to the lower chamber.
-
Data Analysis: Calculate the percentage of inhibition of cell migration by the test compound compared to the control (no compound).
Caption: Chemotaxis Assay Workflow.
Conclusion
This compound is a potent CCR4 antagonist with promising preclinical data. When compared to other CCR4-targeting immunomodulators, it offers the advantages of a small molecule, such as oral bioavailability. However, its clinical development status is not as advanced as the approved monoclonal antibody, mogamulizumab, which operates through a different mechanism of action. The discontinuation of GSK2239633 due to pharmacokinetic challenges highlights the importance of not only potency but also drug-like properties in the development of successful CCR4 antagonists. Further head-to-head studies are warranted to definitively establish the comparative efficacy and safety profile of this compound against other immunomodulators in various disease contexts. This guide provides a foundational comparison based on currently available data to aid researchers in the field of immunology and drug development.
References
- 1. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of AZD-2098 and this compound, Two Potent and Bioavailable CCR4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Discovery of AZD-2098 and this compound, Two Potent and Bioavailable CCR4 Receptor Antagonists. | Semantic Scholar [semanticscholar.org]
- 5. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Systematic Assessment of Chemokine Signaling at Chemokine Receptors CCR4, CCR7 and CCR10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of AZD-1678: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. AZD-1678, a potent and selective CCR4 receptor antagonist, requires careful handling and disposal due to its pharmacological activity and chemical properties. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound and associated contaminated materials in a laboratory setting. Adherence to these procedures is essential to minimize health risks and ensure regulatory compliance.
Core Principles of this compound Disposal
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste streams. Improper disposal can lead to environmental contamination and potential harm to aquatic life and ecosystems. All waste containing this compound must be collected, properly labeled, and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound will vary depending on the form of the waste. The following procedures outline the correct handling for different types of waste generated during research activities involving this compound.
Pure or Unused this compound (Solid)
-
Collection: Collect any unused or expired solid this compound in its original container or a designated, well-sealed, and chemically compatible container.
-
Labeling: Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound" or "2,3-Dichloro-N-(5-fluoro-3-methoxy-2-pyrazinyl)benzenesulfonamide," and the approximate quantity.
-
Storage: Store the waste container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's EHS office. The primary method of disposal for this type of compound is high-temperature incineration at a permitted hazardous waste facility.
Solutions Containing this compound (Liquid)
-
Collection: All aqueous and organic solutions containing this compound must be collected as hazardous liquid waste.
-
Segregation: Do not mix this compound solutions with other waste streams unless you have confirmed their compatibility. It is best practice to keep halogenated and non-halogenated solvent waste in separate, designated containers.
-
Container and Labeling: Use a designated, leak-proof, and clearly labeled container for liquid waste. The label must include "Hazardous Waste," the chemical name of all components (e.g., this compound, DMSO, Ethanol), and their approximate concentrations.
-
Disposal: Arrange for disposal through your institution's EHS office or a licensed contractor.
Contaminated Labware and Materials
-
Solid Waste: Items such as gloves, weighing paper, pipette tips, and absorbent pads that are contaminated with this compound should be collected in a designated, labeled hazardous waste bag or container. Do not dispose of these items in the regular or biohazardous trash.
-
Sharps: Needles, syringes, or razor blades contaminated with this compound must be placed in a designated, puncture-resistant sharps container specifically for hazardous chemical waste.
-
Glassware: Contaminated glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous liquid waste. After rinsing, the glassware can be washed according to standard laboratory procedures. Heavily contaminated or broken glassware that cannot be safely cleaned should be disposed of as solid hazardous waste.
Summary of Disposal Procedures
| Waste Type | Recommended Disposal Procedure | Key Considerations |
| Pure/Unused this compound | Treat as hazardous chemical waste. Collect in a designated, sealed, and labeled container. | Arrange for disposal via incineration through your institution's EHS office. |
| Solutions with this compound | Collect in a designated, sealed, and labeled hazardous liquid waste container. | Segregate from incompatible waste streams. Indicate all chemical components and concentrations on the label. |
| Contaminated Labware | Collect in a designated hazardous waste bag or container. | Do not dispose of in regular or biohazardous waste. |
| Contaminated Sharps | Place in a designated, puncture-resistant sharps container for hazardous chemical waste. | Never recap, bend, or break needles. |
| Contaminated Glassware | Rinse with a suitable solvent, collect rinsate as hazardous liquid waste, then wash. | Heavily contaminated or broken glassware should be disposed of as solid hazardous waste. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper segregation and disposal of this compound waste.
Disclaimer: The information provided here is based on general best practices for the disposal of hazardous chemical waste. It is imperative to consult the official Safety Data Sheet (SDS) for this compound provided by your supplier and to follow all local, state, and federal regulations, as well as your institution's specific Environmental Health and Safety (EHS) protocols.
Essential Safety and Logistical Information for Handling AZD-1678
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides a procedural guide to the personal protective equipment (PPE) and disposal of AZD-1678, a potent CCR4 receptor antagonist.
It is critical to obtain the specific Safety Data Sheet (SDS) from your chemical supplier before handling this compound. Chemical suppliers such as MedchemExpress, Selleck Chemicals, and Cayman Chemical typically provide an SDS upon request or as a downloadable resource on their respective websites.
Personal Protective Equipment (PPE)
A tiered approach to PPE is recommended, with the level of protection corresponding to the nature of the work being performed.
| PPE Component | Standard Laboratory Operations | Operations with High Exposure Risk (e.g., weighing, preparing solutions) |
| Hand Protection | Nitrile gloves | Double-gloving with nitrile gloves |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles or a full-face shield |
| Body Protection | Standard laboratory coat | Disposable gown over a laboratory coat |
| Respiratory Protection | Not generally required in a well-ventilated area | NIOSH-approved respirator (e.g., N95 or higher) |
Experimental Protocols: Safe Handling and Disposal
Adherence to strict protocols is necessary to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: All handling of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Enclosed Systems: For procedures with a high potential for aerosol generation, consider the use of a glove box or other enclosed system.
Procedural Steps for Safe Handling
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: Carefully weigh the powdered compound on a calibrated analytical balance within the fume hood. Use anti-static weighing dishes to prevent dispersal of the powder.
-
Solution Preparation: Add solvents to the powdered compound slowly and carefully to avoid splashing. Cap containers securely before mixing or vortexing.
-
Post-Handling: After handling, wipe down all surfaces in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste. Remove and dispose of outer gloves (if double-gloving) before leaving the immediate work area. Wash hands thoroughly with soap and water.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, bench paper, weighing dishes, and any unused solid compound. Collect in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: All solutions containing this compound, as well as any solvent used for cleaning, should be collected in a sealed, labeled, and appropriate hazardous waste container. Do not pour any solutions containing this compound down the drain.
-
Sharps: Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container for hazardous chemical waste.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.
Logical Workflow for Handling this compound
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
